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  • Product: VUF14862
  • CAS: 2223023-78-5

Core Science & Biosynthesis

Foundational

Photopharmacology of the Histamine H3 Receptor: A Technical Guide to VUF14862

Executive Summary In standard pharmacological assays, the kinetic resolution of G protein-coupled receptor (GPCR) signaling is fundamentally limited by the diffusion rates of ligands during wash-in and wash-out phases. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In standard pharmacological assays, the kinetic resolution of G protein-coupled receptor (GPCR) signaling is fundamentally limited by the diffusion rates of ligands during wash-in and wash-out phases. Photopharmacology circumvents this physical constraint by utilizing light to instantaneously toggle the affinity of a pre-equilibrated ligand.

VUF14862 represents a paradigm shift in this domain. It is a targeting the histamine H3 receptor (H3R), a Family A GPCR predominantly expressed in the central nervous system[1]. By integrating a photo-responsive moiety into its core, VUF14862 allows researchers to modulate H3R signaling with unprecedented spatiotemporal precision, making it an indispensable tool compound for real-time neuropharmacological studies[2].

Chemical Structure and Photochemical Properties

The core innovation of VUF14862 lies in the incorporation of an into the ligand scaffold[3]. Azobenzenes are highly characterized photoswitches that undergo rapid, reversible isomerization between a thermodynamically stable trans-isomer and a metastable cis-isomer upon exposure to specific wavelengths of light.

  • Dark/Thermal State (trans-isomer): Under dark conditions, VUF14862 exists predominantly as the trans-isomer. In this extended conformation, the molecule perfectly occupies the orthosteric binding pocket of the H3R, acting as a high-affinity antagonist.

  • Photo-activated State (cis-isomer): Upon illumination with 360 nm ultraviolet (UV) light, the azobenzene core undergoes a rapid trans-to-cis isomerization[2]. The resulting bent conformation creates a steric clash within the binding pocket, leading to a >10-fold decrease in binding affinity[2]. This effectively "switches off" the antagonist blockade[1].

  • Reversion: The compound is highly fatigue-resistant and can be swiftly reverted to the active trans-isomer by illumination with 434 nm visible light or through slow thermal relaxation[4].

Quantitative Data Summary

To facilitate experimental design, the physicochemical and photopharmacological properties of VUF14862 are summarized below:

PropertyValueCausality / Experimental Significance
Molecular Weight 432.56 g/mol Optimal steric bulk for competitive orthosteric GPCR binding[5].
Chemical Formula C26H32N4O2Contains the critical diazenyl (azobenzene) linkage for photo-control[6].
Target Receptor Histamine H3 ReceptorEnables dynamic mapping of presynaptic autoreceptor signaling networks.
Dark State Affinity High (trans-isomer)Provides robust, baseline receptor antagonism prior to light stimulation.
UV Illumination (360 nm) trans cis conversionInduces a >10-fold affinity drop, instantly unblocking the receptor[2].
Visible Illumination (434 nm) cis trans conversionRestores high-affinity blockade, allowing for cyclic, repeated experiments[4].

Mechanism of Action at the H3 Receptor

The histamine H3 receptor is a Gi/o-coupled GPCR. Under normal physiological conditions, activation of H3R by endogenous histamine leads to the dissociation of the Gi/o protein complex. The α -subunit inhibits adenylyl cyclase (decreasing cAMP levels), while the βγ -complex can activate downstream effectors such as G protein-coupled inwardly rectifying potassium (GIRK) channels.

When trans-VUF14862 is present, it outcompetes histamine, locking the receptor in an inactive state and preventing Gi/o signaling. The application of 360 nm light instantly drops the antagonist's affinity, allowing histamine to reclaim the binding site and trigger the Gi/o cascade.

H3R_Pathway cluster_0 VUF14862 Photoisomerization Trans trans-VUF14862 (Active Antagonist) Cis cis-VUF14862 (Inactive Antagonist) Trans->Cis 360 nm UV Light H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Trans->H3R High Affinity Blockade Cis->Trans 434 nm / Thermal Cis->H3R Weak Blockade (>10-fold drop) Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates Gi Gi/o Protein Cascade H3R->Gi Signals Effector GIRK Channel Activation & AC Inhibition Gi->Effector Triggers

Fig 1: Photochemical modulation of the H3R signaling pathway by VUF14862.

Experimental Workflows: Real-Time Electrophysiology

To fully leverage the temporal precision of VUF14862, traditional biochemical assays (like cAMP accumulation) are insufficient due to their slow kinetic readouts. Instead, is the gold standard[3].

The following protocol details a self-validating system designed to isolate light-dependent pharmacological effects from baseline physiological noise.

Protocol: Spatiotemporal Profiling of H3R Photomodulation

Step 1: Oocyte Preparation and RNA Microinjection

  • Procedure: Harvest Xenopus laevis oocytes and microinject them with cRNA encoding the human H3R and GIRK1/GIRK2 channel subunits. Incubate for 48-72 hours at 18°C.

  • Causality: GIRK channels act as a direct, rapid-response effector for the Gi/o βγ -subunit. Co-expressing them with H3R hijacks the signaling cascade to produce an instantaneous, high-amplitude electrical readout, achieving the millisecond-to-second resolution required for photopharmacology[2].

Step 2: Two-Electrode Voltage Clamp (TEVC) Setup

  • Procedure: Impale oocytes with voltage and current electrodes (0.5–2 M Ω resistance) filled with 3 M KCl. Clamp the membrane potential at -90 mV in a high-potassium extracellular solution.

  • Causality: Clamping at -90 mV in a high-K+ gradient artificially amplifies the inward rectifying potassium current upon GIRK activation, providing a highly sensitive signal-to-noise ratio for detecting receptor activation.

Step 3: Steady-State Ligand Perfusion (Dark State)

  • Procedure: Continuously perfuse the recording chamber with a buffer containing a sub-maximal concentration of histamine (e.g., 100 nM) and trans-VUF14862 (1 μ M) under strict dark conditions.

  • Causality: Establishing a competitive equilibrium in the dark ensures that H3R is fully antagonized by the high-affinity trans-isomer. The resulting low baseline GIRK current serves as the internal negative control.

Step 4: Photochemical "Switch-Off" (360 nm Illumination)

  • Procedure: Expose the chamber to 360 nm UV light using a rapid-switching LED.

  • Causality: The 360 nm photons trigger instantaneous trans-to-cis isomerization[2]. The >10-fold drop in antagonist affinity allows the pre-equilibrated histamine to bind H3R, causing a rapid, measurable spike in GIRK current[2].

Step 5: Photochemical Reversion and Cyclic Validation (434 nm Illumination)

  • Procedure: Switch the LED source to 434 nm visible light. Repeat the 360 nm / 434 nm cycle multiple times.

  • Causality: 434 nm light actively drives the cis-to-trans reversion, restoring high-affinity blockade and returning the GIRK current to baseline[4]. Repeating this cycle proves that VUF14862 is , and that observed currents are strictly dictated by the photopharmacological state rather than ligand washout[5].

Workflow Step1 1. Oocyte Prep Co-express H3R & GIRK Step2 2. Perfusion Histamine + VUF14862 Step1->Step2 Step3 3. Dark State High Antagonism (Low Current) Step2->Step3 Step4 4. 360 nm UV Antagonist 'Off' (High Current) Step3->Step4 Step5 5. 434 nm Light Antagonist 'On' (Low Current) Step4->Step5 Step5->Step3 Cyclic Validation

Fig 2: Self-validating electrophysiology workflow for real-time GPCR photopharmacology.

Applications in Drug Development

The development of VUF14862 provides drug discovery professionals with a unique mechanism to probe the spatiotemporal dynamics of H3R signaling. Because the H3R acts primarily as an autoreceptor and heteroreceptor in the brain—modulating the release of histamine, dopamine, and acetylcholine—understanding the exact kinetic windows of its activation is critical for designing therapies for narcolepsy, Alzheimer's disease, and cognitive disorders. By utilizing VUF14862, researchers can map out the precise temporal requirements for H3R blockade necessary to achieve therapeutic efficacy without triggering compensatory receptor desensitization.

References

  • Hauwert, N. J., et al. "Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology." Journal of the American Chemical Society, vol. 140, no. 12, 2018, pp. 4232-4243. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "VUF14862 | Ligand page." URL:[Link]

Sources

Exploratory

Unlocking Spatiotemporal Control of the Histamine H3 Receptor: The Trans/Cis Photoisomerization Mechanism of VUF14862

Executive Summary The advent of photopharmacology has revolutionized our ability to modulate G protein-coupled receptors (GPCRs) with unparalleled spatial and temporal precision. Among the most significant breakthroughs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of photopharmacology has revolutionized our ability to modulate G protein-coupled receptors (GPCRs) with unparalleled spatial and temporal precision. Among the most significant breakthroughs in this field is the development of azobenzene-based photoswitchable ligands. This technical whitepaper provides an in-depth mechanistic analysis of VUF14862 , a first-generation, highly fatigue-resistant photoswitchable antagonist targeting the histamine H3 receptor (H3R). Designed for researchers and drug development professionals, this guide details the molecular logic of VUF14862's trans/cis photoisomerization, summarizes its quantitative binding kinetics, and outlines self-validating experimental protocols for real-time electrophysiology and radioligand binding assays.

The Molecular Logic of VUF14862 Photoisomerization

VUF14862 functions as a bidirectional, "switch-off" photopharmacological tool[1]. Its core architecture integrates an azobenzene moiety, which acts as a light-responsive geometric switch capable of altering the molecule's pharmacophore presentation to the H3R orthosteric binding site.

The Dark State (Trans-Isomer)

In its thermodynamically stable "dark" state, VUF14862 exists predominantly as the trans-isomer. This extended, planar conformation optimally occupies the H3R binding pocket, allowing for high-affinity interactions[2]. In this state, it acts as a potent antagonist with a Ki​ of 1.6 nM[1].

The Illuminated State (Cis-Isomer)

Upon irradiation with, the azobenzene core undergoes a π−π∗ electronic transition, driving a rapid geometric rearrangement to the cis-isomer[3]. This cis-conformation introduces a significant steric bend, disrupting critical binding interactions within the receptor pocket. Consequently, the binding affinity drops by more than 10-fold, effectively releasing the receptor blockade and allowing endogenous signaling to resume[4].

Because the molecule is highly fatigue-resistant, thermal relaxation (or illumination at >400 nm) rapidly restores the trans-isomer, enabling repeated, second-scale cycles of receptor modulation without compound degradation[2].

Mechanism Trans Trans-VUF14862 (Dark State) Cis Cis-VUF14862 (Illuminated State) Trans->Cis 360 nm UV Light (π-π* transition) H3R_Blocked H3R Antagonized (Ki = 1.6 nM) Trans->H3R_Blocked High Affinity Binding Cis->Trans Thermal Relaxation (Darkness) H3R_Active H3R Active / Released (>10-fold Ki drop) Cis->H3R_Active Steric Clash / Unbinding

Mechanism of VUF14862 photoisomerization and H3R modulation.

Quantitative Data: The Bidirectional Toolbox

VUF14862 is part of a bidirectional toolbox that includes its counterpart, VUF14738. While VUF14862 is a "switch-off" antagonist (losing affinity under UV light), VUF14738 is a "switch-on" antagonist (gaining affinity under UV light)[1]. This bidirectional control is critical for validating whether observed biological effects are genuinely receptor-mediated rather than artifacts of UV illumination.

CompoundPhotopharmacological RoleDark State IsomerDark State Affinity ( Ki​ )Illuminated State (360 nm)Affinity Shift
VUF14862 "Switch-Off" AntagonistTrans1.6 nMCis> 10-fold decrease
VUF14738 "Switch-On" AntagonistTrans631 nMCis> 10-fold increase

(Data sourced from standardized radioligand displacement assays on HEK293T cell homogenates expressing human H3R[1],[2],[5]).

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is built into the workflow: chemical states are verified before biological application, and functional baselines are established before optical switching.

Protocol 1: Radioligand Displacement Assay for Photostationary State (PSS) Validation

Purpose: To strictly quantify the affinity shift between the trans and cis states without introducing UV-induced artifacts to the biological tissue. Causality & Trustworthiness: Direct UV irradiation of cell homogenates can cause localized heating or protein degradation. Therefore, the photostationary state (PSS) is generated and validated ex situ using LC-UV before introduction to the receptor assay[3]. We utilize [3H]−Nα -methylhistamine as the competing radioligand because its well-characterized affinity provides a reliable baseline to calculate the antagonist's Ki​ via the Cheng-Prusoff equation.

  • Preparation: Dissolve VUF14862 in DMSO to create a 10 mM stock solution[3]. Maintain strict dark conditions to preserve the pure trans-isomer.

  • PSS Generation: Aliquot the stock and illuminate with a 360 ± 20 nm LED light source until the PSS is reached. Verify via LC-UV at 254 nm that the solution contains >85% cis-isomer[3].

  • Receptor Incubation: Incubate HEK293T cell homogenates transiently expressing H3R with the radioligand and varying concentrations of either the dark-adapted (trans) or pre-illuminated (cis) VUF14862[3].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration. Measure bound radioactivity using a liquid scintillation counter to generate displacement curves and calculate the respective Ki​ values.

Protocol 2: Real-Time Electrophysiology in Xenopus Oocytes

Purpose: To demonstrate the spatiotemporal, reversible control of H3R signaling in living cells. Causality & Trustworthiness: Xenopus oocytes provide a robust, isolated system for two-electrode voltage clamp (TEVC) recordings. By coupling H3R to G-protein inwardly rectifying potassium (GIRK) channels, receptor activation translates directly into a measurable current, providing a self-validating, real-time functional readout of VUF14862's antagonistic state[2].

  • Expression: Co-inject Xenopus oocytes with cRNA encoding human H3R and GIRK channel subunits[2]. Incubate for 48-72 hours to allow membrane expression.

  • Baseline Establishment: Clamp the oocyte at -70 mV. Apply a sub-maximal concentration of histamine to establish a baseline inward potassium current.

  • Antagonist Blockade: Perfuse the dark-adapted VUF14862 (trans-isomer). The GIRK current will decrease as the high-affinity antagonist displaces histamine and blocks the receptor[2].

  • Optical Switching: Illuminate the oocyte chamber with 360 nm light. The trans-to-cis isomerization lowers VUF14862's affinity, releasing the receptor blockade and causing a rapid recovery of the histamine-induced GIRK current[2].

  • Reversibility: Remove the light source to allow thermal relaxation, restoring the trans-isomer and re-blocking the current[2].

Workflow Prep 1. Oocyte Prep (H3R Expression) Incubate 2. VUF14862 App (Dark State Block) Prep->Incubate UV 3. 360 nm UV (Induce Cis-Isomer) Incubate->UV Record 4. Electrophysiology (Record Current) UV->Record

Step-by-step workflow for real-time electrophysiology using VUF14862.

Application Scientist Insights: Overcoming Experimental Pitfalls

When deploying VUF14862 in novel assay environments, researchers must account for two critical variables:

  • Solvent Effects on Thermal Half-Life: The stability of the cis-isomer is highly dependent on its microenvironment. While the thermal half-life is long in aqueous buffers, lipophilic environments (such as deep integration into cell membranes) can alter the relaxation kinetics[3]. Always run a vehicle/dark control parallel to your illuminated samples.

  • Light Penetration & Scattering: 360 nm UV light scatters easily in dense tissue preparations. For precise kinetic mapping, isolated oocytes or thin 2D cell cultures are preferred over thick tissue slices to ensure uniform photoisomerization across the entire receptor population[6].

Sources

Foundational

Spatiotemporal Control of Histamine H3 Receptor Signaling: A Technical Whitepaper on the Photopharmacology of VUF14862

Executive Summary The advent of photopharmacology has introduced a paradigm shift in neuropharmacology, enabling the modulation of G protein-coupled receptors (GPCRs) with sub-second temporal resolution and high spatial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of photopharmacology has introduced a paradigm shift in neuropharmacology, enabling the modulation of G protein-coupled receptors (GPCRs) with sub-second temporal resolution and high spatial precision. At the forefront of this field is VUF14862 , a stable, fatigue-resistant, bidirectional photoswitchable antagonist targeting the histamine H3 receptor (H3R).

Unlike traditional ligands that rely purely on pharmacokinetics for clearance, VUF14862 allows researchers to use photons to dictate receptor occupancy in real-time. By applying 360 nm UV irradiation, researchers can induce a rapid trans-to-cis photoisomerization of the ligand's azobenzene core, triggering an 11.2-fold decrease in binding affinity. This whitepaper details the mechanistic causality, quantitative binding kinetics, and self-validating experimental protocols required to deploy VUF14862 effectively in advanced pharmacological studies.

Mechanistic Principles: Azobenzene Core & Linker Rigidification

The efficacy of VUF14862 relies on the precise integration of an azobenzene photoswitch directly into the antagonist's pharmacophore core.

The Causality of the Affinity Shift

In its thermodynamically stable trans-configuration (the "dark state"), VUF14862 acts as a highly potent H3R antagonist ( Ki​≈1.6 nM ). Upon irradiation with 360 nm UV light, the azobenzene core absorbs a photon and undergoes rapid photoisomerization into the bent cis-configuration.

A critical structural choice in the design of VUF14862 is linker rigidification . The molecule incorporates a rigid trans-cyclobutyl side chain rather than a flexible alkyl linker. The causality behind this design is fundamental to its function:

  • Flexible Linkers: If the linker were flexible, the cis-isomer could dynamically readjust its conformation within the GPCR orthosteric pocket, maintaining unwanted high-affinity interactions.

  • Rigidified Linkers: By restricting the molecule's degrees of freedom, the rigidified linker prevents this structural adaptation. When 360 nm light forces the molecule into the cis-geometry, severe steric clashes occur within the H3R binding pocket.

This physical incompatibility drives a >10-fold drop in binding affinity, effectively "switching off" the antagonist and allowing endogenous agonists (like histamine) to reclaim the receptor .

Photopharmacology Dark Dark State (Thermodynamically Stable) Trans trans-VUF14862 (High Affinity: Ki = 1.6 nM) Dark->Trans Maintains UV 360 nm UV Light (Photoisomerization) Cis cis-VUF14862 (Low Affinity: Ki ≈ 18 nM) UV->Cis Triggers Trans->UV hν (360 nm) H3R_Block H3R Blocked (Antagonism Active) Trans->H3R_Block Binds tightly Cis->Dark Δ / hν (434 nm) H3R_Active H3R Active (Antagonism Relieved) Cis->H3R_Active Dissociates

Diagram 1: Photochemical isomerization of VUF14862 and its causal effect on H3R binding dynamics.

Quantitative Photochemical & Pharmacological Data

The following table summarizes the experimentally validated parameters of VUF14862 across its two photochemical states .

Propertytrans-VUF14862 (Dark State)cis-VUF14862 (360 nm UV Irradiated)
H3R Binding Affinity ( pKi​ ) 8.76 ± 0.057.71 ± 0.06
H3R Binding Affinity ( Ki​ ) ~1.6 nM~18.0 nM
Affinity Shift Baseline (High Affinity)11.2-fold Decrease
Pharmacological Role Potent H3R AntagonistWeak H3R Antagonist (Switched Off)
Reversal Trigger N/A434 nm Light or Thermal Relaxation

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate VUF14862 must be self-validating. This means incorporating internal controls that prove the observed biological effects are strictly due to photochemical isomerization, rather than compound degradation or off-target toxicity.

Protocol 1: Radioligand Displacement Assay (Binding Affinity)

Objective: Quantify the exact shift in antagonist affinity ( Ki​ ) between the dark and UV-irradiated states. Causality of Design: This assay utilizes [3H]−Nα -methylhistamine, a well-characterized, high-affinity H3R agonist. By using a radiolabeled agonist, researchers create a highly sensitive baseline. When VUF14862 is in its trans-state, it outcompetes the radioligand, lowering the radioactive signal. When 360 nm UV is applied, VUF14862 loses affinity, allowing the radioligand to re-bind and increasing the signal.

Step-by-Step Workflow:

  • Preparation: Harvest HEK293T cell homogenates transiently expressing human H3R. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine cell homogenates, 1 nM [3H]−Nα -methylhistamine, and varying concentrations of VUF14862 ( 10−11 to 10−5 M).

  • Photochemical Control:

    • Control Group: Incubate in complete darkness for 60 minutes at 25°C.

    • Test Group: Irradiate the plate continuously with a 360 nm UV LED array (approx. 10 mW/cm²) during the 60-minute incubation to maintain the photostationary state (PSS).

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol 2: Real-Time Electrophysiology in Xenopus Oocytes

Objective: Validate the kinetic speed and fatigue-resistance of VUF14862 in a live cellular system. Causality of Design: H3R is a Gi/o​ -coupled receptor, which typically inhibits cAMP—a process that is slow to measure biochemically. By co-expressing H3R with G protein-coupled inwardly-rectifying potassium (GIRK) channels, researchers translate silent biochemical Gi/o​ activation into an immediate, quantifiable electrical current. This allows for real-time, second-scale monitoring of the photopharmacological switch.

Step-by-Step Workflow:

  • Microinjection: Inject Xenopus laevis oocytes with cRNA encoding human H3R and GIRK1/GIRK2 subunits. Incubate for 48-72 hours.

  • Baseline Establishment: Place the oocyte in a recording chamber under two-electrode voltage clamp (TEVC) at -90 mV. Perfuse with 1 μM histamine (agonist) to activate H3R, open GIRK channels, and establish a baseline inward potassium current.

  • Dark Antagonism: Co-perfuse 100 nM VUF14862 in the dark. The trans-isomer binds H3R, displacing histamine and blocking the GIRK current.

  • UV Irradiation (Switch Off): Illuminate the oocyte with a 360 nm UV light source. VUF14862 isomerizes to the low-affinity cis-state, dissociates from the receptor, allows histamine to re-bind, and rapidly restores the GIRK current.

  • Self-Validation (Reversibility): Switch the light source to 434 nm (or turn off the light for thermal relaxation). VUF14862 reverts to the trans-state, blocking the current once again. Repeat this cycle 5-10 times to validate fatigue resistance.

Electrophysiology S1 1. Oocyte Prep (H3R & GIRK) S2 2. Histamine (Baseline Current) S1->S2 S3 3. trans-VUF14862 (Current Blocked) S2->S3 S4 4. 360 nm UV (Isomerization) S3->S4 S5 5. cis-VUF14862 (Current Restored) S4->S5 S5->S3 434 nm Light

Diagram 2: Real-time electrophysiology workflow demonstrating the reversible photomodulation of H3R.

References

  • Hauwert, N. J., Mocking, T. A. M., Da Costa Pereira, D., Kooistra, A. J., Wijnen, L. M., Vreeker, G. C. M., Verweij, E. W. E., De Boer, A. H., Smit, M. J., de Graaf, C., Vischer, H. F., de Esch, I. J. P., Wijtmans, M., & Leurs, R. (2018). Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology. Journal of the American Chemical Society, 140(12), 4232–4243.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2025). VUF14862 | Ligand page.[Link]

  • Wang, Z. (2021). Design & synthesis of small-molecule modulators of the histamine H1 receptor. Vrije Universiteit Amsterdam.[Link]

Exploratory

VUF14862 (CAS 2223023-78-5): A Comprehensive Technical Guide to H3R Photopharmacology

Executive Summary The advent of photopharmacology has revolutionized the spatiotemporal control of G protein-coupled receptors (GPCRs). VUF14862 (CAS 2223023-78-5) is a first-generation, robust, and fatigue-resistant pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of photopharmacology has revolutionized the spatiotemporal control of G protein-coupled receptors (GPCRs). VUF14862 (CAS 2223023-78-5) is a first-generation, robust, and fatigue-resistant photoswitchable antagonist specifically targeting the histamine H3 receptor (H3R). By integrating an azobenzene moiety into its core scaffold, VUF14862 allows researchers to reversibly modulate H3R signaling using distinct wavelengths of light.

Developed as part of a bidirectional toolbox alongside VUF14738, VUF14862 is uniquely characterized by its high affinity in the trans conformation (dark state) and a >10-fold loss of affinity upon photoisomerization to the cis conformation (illuminated state) . This whitepaper details the physicochemical properties, structural mechanisms, and standardized experimental protocols necessary for deploying VUF14862 in advanced neuropharmacological research.

Physicochemical Properties

Understanding the baseline chemical properties of VUF14862 is critical for proper storage, handling, and assay formulation. The azobenzene core dictates its sensitivity to light, requiring specific handling protocols to maintain the integrity of the trans isomer prior to experimental activation.

PropertyValue
Chemical Name (IUPAC) (3-((4-(trans-3-(piperidin-1-yl)cyclobutoxy)phenyl)diazenyl)phenyl)(pyrrolidin-1-yl)methanone
CAS Registry Number 2223023-78-5
Molecular Formula C₂₆H₃₂N₄O₂
Molecular Weight 432.57 g/mol
Appearance Solid (Powder)
Primary Target Histamine H3 Receptor (H3R)
Solubility Soluble in DMSO; limited aqueous solubility
Storage Conditions Powder: -20°C (3 years); In solvent: -80°C (1 year). Protect from light.

Mechanism of Action & Photopharmacological Profile

Molecular Docking and Receptor Interaction

VUF14862 exerts its antagonistic effects by competing with endogenous histamine at the H3R orthosteric site. In its thermodynamically stable trans state, the molecule adopts an elongated conformation. Molecular dynamics simulations reveal that the trans isomer forms a highly stable salt bridge with the D1143.32 residue in transmembrane helix 3 (TM3) . Furthermore, the apolar surface area of the trans isomer creates a complementary fit within the extracellular vestibule of the receptor, anchoring it firmly and yielding a high binding affinity ( Ki​=1.6 nM).

The Photochemical Switch

Upon irradiation with 360 nm UV light , the azobenzene core undergoes a rapid π−π∗ transition, forcing the molecule into the cis conformation. This isomerization folds the molecule, significantly reducing its buried polar surface area and disrupting its optimal fit within the H3R binding pocket. Consequently, the cis isomer exhibits a >10-fold decrease in binding affinity, effectively dissociating from the receptor and restoring H3R signaling .

Thermal Stability and Reversibility

A critical advantage of VUF14862 is its exceptional thermal stability. The cis isomer possesses a thermal half-life of >25 days at room temperature . This prevents spontaneous "dark relaxation" back to the trans state during standard experimental timeframes, ensuring that observed biological effects are strictly light-dependent. Reversibility is achieved by illuminating the sample with 434 nm visible light , which drives the n−π∗ transition, rapidly returning the molecule to the high-affinity trans state.

G Trans VUF14862 (trans-isomer) High H3R Affinity (Ki = 1.6 nM) Cis VUF14862 (cis-isomer) Low H3R Affinity (>10-fold decrease) Trans->Cis 360 nm UV Light H3R_Active H3R Antagonized (Signaling Blocked) Trans->H3R_Active Binds D1143.32 Cis->Trans 434 nm Visible Light / Thermal H3R_Inactive H3R Active (Signaling Restored) Cis->H3R_Inactive Dissociates

Photochemical isomerization of VUF14862 and its effect on H3R binding affinity.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for each critical step is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol 1: Photostationary State (PSS) Determination via LC-MS

This protocol verifies the efficiency of the light-induced conformational switch before biological application.

  • Sample Preparation: Prepare a 1 mM solution of VUF14862 in DMSO- d6​ .

    • Causality: DMSO- d6​ ensures complete solubility of the lipophilic azobenzene core while avoiding solvent-induced spectral shifts common in aqueous buffers during baseline UV-Vis/NMR measurements.

  • Illumination: Expose the sample to a 360 ± 20 nm LED light source (approx. 1.0 mW intensity) for 5 minutes.

    • Causality: The 360 nm wavelength specifically excites the π−π∗ transition of the trans-azobenzene moiety. A 5-minute duration ensures the photostationary state (PSS) is fully reached without causing thermal degradation of the compound.

  • Quantification: Analyze the sample via LC-MS with UV detection set to 254 nm.

    • Causality: Measuring at 254 nm provides an isosbestic-like point for many azobenzene derivatives, allowing for accurate quantification of the trans/cis ratio without biasing the absorption coefficients of either isomer.

Protocol 2: Light-Dependent Radioligand Displacement Assay

This workflow measures the shift in receptor affinity between the dark and illuminated states.

  • Homogenate Preparation: Isolate cell membrane homogenates from HEK293T cells transiently expressing human H3R.

    • Causality: Transient expression in HEK293T cells provides a high-density, controlled receptor environment free from endogenous histamine receptor interference.

  • Incubation: Incubate homogenates with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of VUF14862 (10⁻¹¹ to 10⁻⁵ M).

    • Causality: [³H]-Nα-methylhistamine is a well-characterized orthosteric H3R agonist; its displacement allows for the precise calculation of VUF14862's inhibition constant ( Ki​ ).

  • Light Triggering: Expose the assay plates to either continuous dark conditions or continuous 360 nm illumination for 60 minutes at 25°C.

    • Causality: Continuous illumination is maintained to prevent any micro-thermal relaxation back to the trans state, ensuring the measured Ki​ accurately reflects the cis isomer's affinity.

  • Termination & Washing: Terminate the reaction via rapid vacuum filtration over GF/C glass fiber filters, followed by three washes with ice-cold binding buffer.

    • Causality: Rapid filtration separates bound from free radioligand, while the ice-cold buffer minimizes the dissociation kinetics of the receptor-ligand complex during the wash step.

Workflow Prep Prepare HEK293T H3R Homogenates Incubate Incubate with [3H]-Nα-methylhistamine & VUF14862 Prep->Incubate Illumination Apply Light Trigger (Dark vs 360 nm) Incubate->Illumination Filter Rapid Filtration & Wash Illumination->Filter Count Liquid Scintillation Counting Filter->Count

Workflow for light-dependent radioligand displacement assays.

Quantitative Data Summary

The following table summarizes the key quantitative metrics defining VUF14862's performance as a photopharmacological tool. The pronounced shift in affinity confirms its utility for real-time, bidirectional control of H3R.

MetricMeasurement / Value
Dark State (trans) Affinity ( Ki​ ) 1.6 nM
Illuminated State (cis) Affinity ( Ki​ ) > 17.9 nM
Affinity Shift Ratio (cis/trans) 11.2-fold decrease in affinity
Activation Wavelength (cis trans) 434 nm (Visible Light)
Deactivation Wavelength (trans cis) 360 nm (UV Light)
Thermal Half-Life (cis state) > 25 Days
Photostationary State (PSS) at 360 nm > 90% cis isomer

References

  • Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology Source: Journal of the American Chemical Society (JACS), 2018. URL:[Link]

  • Histamine receptors | G protein-coupled receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

  • Light-activated Tools for Studying Psychoplastogens Source: UC Davis eScholarship, 2021. URL:[Link]

Foundational

Photopharmacological Modulation of the Histamine H3 Receptor: A Technical Guide to VUF14862-Mediated Pathway Targeting

Executive Summary: The Advent of Spatiotemporal GPCR Control The histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Advent of Spatiotemporal GPCR Control

The histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS)[1]([Link]). Functioning as both a presynaptic autoreceptor and heteroreceptor, H3R regulates the release of histamine and other key neurotransmitters. Historically, probing H3R-mediated neural circuits has been limited by the poor temporal resolution of traditional pharmacology.

To address this, the field of photopharmacology has engineered light-sensitive ligands that allow researchers to toggle receptor activity with sub-second precision. VUF14862 represents a breakthrough in this domain: a robust, fatigue-resistant, bidirectional photoswitchable antagonist[2]([Link]). As an Application Scientist, I rely on VUF14862 to isolate the causal mechanisms of H3R signaling in live cells, bypassing the pharmacokinetic delays inherent to standard drug wash-in/wash-out protocols.

Molecular Pharmacology and Isomerization Mechanics

VUF14862 achieves its optical control by incorporating an azobenzene moiety directly into its pharmacophore core[3]([Link]). This structural choice is highly intentional, allowing the molecule to exist in two distinct, light-dependent conformational states:

  • Trans-Isomer (Dark State): Thermodynamically stable. The linear geometry of the trans-azobenzene allows the ligand to fit optimally into the H3R orthosteric binding pocket, maintaining critical interactions with residues D3.32 and E5.46. This yields a highly potent binding affinity (Ki = 1.6 nM)[1]([Link]).

  • Cis-Isomer (Illuminated State): Upon irradiation with 360 nm UV light, the azobenzene core undergoes a rapid trans-to-cis isomerization[2]([Link]).

The Causality of Affinity Shift: Why does light inactivate the drug? The cis-configuration introduces a severe steric "kink" into the molecule's backbone. This conformational distortion physically clashes with the transmembrane helices of the H3R binding pocket, breaking optimal hydrogen bonding and hydrophobic contacts. Consequently, the H3R binding affinity decreases by over 11.2-fold[2]([Link]). This relieves the receptor blockade, allowing endogenous histamine to bind and activate the receptor. The process is fully reversible via 434 nm illumination or thermal relaxation, reinstating the trans-conformation and the receptor block[4]([Link]).

H3R Signaling Pathways and VUF14862 Interventions

Because H3R is a Gi/o-coupled receptor, its activation by histamine triggers two primary intracellular cascades, both of which are potently blocked by trans-VUF14862[1]([Link]):

  • Gαi/o Pathway: The Gα subunit inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels and subsequently dampening Protein Kinase A (PKA) activity.

  • Gβγ Pathway: The Gβγ dimer directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to potassium efflux and rapid neuronal hyperpolarization.

H3R_Signaling cluster_ligands Photopharmacological Control cluster_pathway Intracellular Signaling (Gi/o) Light 360 nm UV Light (Inactivates Antagonist) VUF_trans VUF14862 (Trans) Active Antagonist (Ki=1.6nM) Light->VUF_trans Isomerization VUF_cis VUF14862 (Cis) Inactive Antagonist VUF_trans->VUF_cis 360nm H3R Histamine H3 Receptor (Gi/o Coupled GPCR) VUF_trans->H3R Blocks Receptor VUF_cis->VUF_trans 434nm / Thermal Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates Receptor G_alpha Gαi/o Subunit H3R->G_alpha Activation G_bg Gβγ Subunit H3R->G_bg Activation AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channels ↑ (K+ Efflux / Hyperpolarization) G_bg->GIRK Activates cAMP cAMP Levels ↓ (PKA Inhibition) AC->cAMP Reduces

Figure 1: H3R Gi/o signaling cascade and bidirectional photomodulation by VUF14862.

Experimental Workflows: Self-Validating Protocols

To rigorously characterize the photopharmacological properties of VUF14862, we employ a self-validating real-time electrophysiology assay.

Causality of Model Selection: Why use Xenopus laevis oocytes coupled with GIRK channels instead of standard cAMP assays? GPCR signaling via cAMP is relatively slow and enzymatically amplified, which obscures the rapid, millisecond-scale kinetics of photoisomerization. In contrast, Gβγ-mediated GIRK activation is direct and rapid. Measuring macroscopic GIRK currents via Two-Electrode Voltage Clamp (TEVC) provides a real-time readout that perfectly matches the temporal precision of VUF14862's light-induced switching[2]([Link]).

Protocol: Real-Time Electrophysiology via TEVC

This protocol is designed as a self-validating system. By toggling the light within the same continuous recording, the oocyte serves as its own internal control, eliminating inter-sample variability.

  • cRNA Co-injection: Inject Xenopus oocytes with cRNA encoding human H3R and GIRK1/2 subunits. Internal Control: Inject a subset of oocytes with water to validate that subsequent currents are strictly H3R/GIRK-dependent.

  • Incubation: Incubate the oocytes for 4–6 days at 18°C to allow robust membrane expression of the receptor-channel complex[2]([Link]).

  • Baseline Establishment (Dark): Perfuse the recording chamber with a high-potassium solution (to amplify inward K+ currents). Clamp the membrane potential at -80 mV. Apply 1 μM histamine to establish the maximum H3R-induced GIRK current.

  • Antagonist Blockade (Dark): Co-perfuse 1 μM histamine with trans-VUF14862. Validation: The GIRK current will drop significantly, confirming baseline antagonism.

  • Photomodulation Cycle (360 nm): Illuminate the oocyte with 360 ± 20 nm light for 2 minutes. Observation: The GIRK current increases. Causality: Light converts VUF14862 to its low-affinity cis-state, relieving the receptor blockade and allowing histamine to re-activate H3R[2]([Link]).

  • Reversal (434 nm): Switch illumination to 434 ± 9 nm. Observation: The GIRK current decreases back to the blocked state. This step proves the bidirectional, non-destructive nature of the azobenzene switch.

Workflow Prep 1. Oocyte Prep Inject H3R & GIRK cRNA Incubate 2. Incubation Receptor Expression (4-6d) Prep->Incubate Perfusion 3. Superfusion Apply Histamine + VUF14862 Incubate->Perfusion Illumination 4. Optical Control Toggle 360nm / 434nm Perfusion->Illumination Recording 5. TEVC Recording Measure GIRK K+ Currents Illumination->Recording

Figure 2: Self-validating TEVC electrophysiology workflow for real-time GPCR photopharmacology.

Quantitative Data Summary

The following table summarizes the critical pharmacological and physical parameters of VUF14862 across its two isomeric states, demonstrating its efficacy as a bidirectional tool[1]([Link].

ParameterTrans-VUF14862 (Dark State)Cis-VUF14862 (Illuminated State)
Pharmacological State Active AntagonistInactive Antagonist
H3R Binding Affinity (Ki) 1.6 nM> 17.9 nM (>11.2-fold decrease)
Inducing Wavelength 434 nm (or thermal relaxation)360 nm (UV light)
Receptor Selectivity H3R >> H1R (No H2R/H4R affinity)H3R >> H1R
Thermal Half-life Highly stable (Thermodynamic baseline)Long thermal half-life (Fatigue-resistant)

References

  • Hauwert NJ, Mocking TAM, Da Costa Pereira D, et al. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology. Journal of the American Chemical Society. 2018 Mar 28;140(12):4232-4243. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. VUF14862 Ligand Page. URL:[Link]

  • IUPHAR Guide to IMMUNOPHARMACOLOGY. Histamine receptors. URL:[Link]

Sources

Exploratory

Pharmacological Profile of the Bidirectional Photoswitchable Antagonist VUF14862

Executive Summary & Photopharmacological Context The advent of photopharmacology has provided researchers with non-invasive, high-precision tools to modulate G protein-coupled receptors (GPCRs) with unprecedented spatiot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Photopharmacological Context

The advent of photopharmacology has provided researchers with non-invasive, high-precision tools to modulate G protein-coupled receptors (GPCRs) with unprecedented spatiotemporal resolution. Unlike traditional optogenetics, which relies on the genetic engineering of light-sensitive proteins, photopharmacology utilizes synthetic photoswitchable ligands to control native biological targets in situ.

VUF14862 is a robust, fatigue-resistant, bidirectional photoswitchable antagonist specifically designed for the Histamine H3 Receptor (H3R) . By integrating an azobenzene moiety directly into the core pharmacophore, VUF14862 acts as an optical "off-switch" for H3R antagonism. Under dark conditions, it binds with high affinity to the receptor. Upon exposure to 360 nm UV light, it undergoes a rapid structural isomerization that drastically reduces its binding affinity, thereby "switching off" the antagonism and allowing endogenous or exogenous agonists to activate the receptor .

This technical guide details the structural design, kinetic profile, and self-validating experimental workflows required to utilize VUF14862 in advanced pharmacological studies.

Structural Design and Isomerization Dynamics

The design of VUF14862 relies on a core-centered approach rather than an appendage-based strategy. By replacing the naphthalene moiety of a known H3R antagonist scaffold with a meta-ether-substituted azobenzene unit, the photoswitch is deeply embedded within the GPCR orthosteric binding pocket.

Causality of the Design: Azobenzenes undergo a reversible trans-to-cis isomerization upon UV irradiation. This transition significantly alters both the end-to-end distance and the dipole moment of the molecule. Because the azobenzene core of VUF14862 is positioned directly within the tightly constrained H3R binding pocket, the geometric shift from the linear trans-isomer to the bent cis-isomer creates an immediate steric clash. This clash disrupts critical receptor-ligand interactions, driving the rapid dissociation of the antagonist.

  • Dark State (Trans-isomer): Thermodynamically stable, linear geometry, high H3R affinity.

  • UV State (Cis-isomer): Induced by 360 nm light, bent geometry, low H3R affinity.

  • Reversibility: The cis-state can be rapidly reverted to the trans-state via illumination with 434 nm blue light, allowing for repeated, fatigue-resistant cycling.

G Trans Trans-VUF14862 (Dark State) Cis Cis-VUF14862 (UV Illuminated) Trans->Cis 360 nm UV Light H3R_Blocked H3R Blocked (High Affinity: pKi 8.76) Trans->H3R_Blocked Binds Target Cis->Trans 434 nm Blue Light H3R_Active H3R Active (Low Affinity: pKi 7.71) Cis->H3R_Active Dissociates Gi_Signaling Gi/o Protein Signaling (GIRK Channel Activation) H3R_Blocked->Gi_Signaling Antagonized H3R_Active->Gi_Signaling Signal On

Fig 1: Photomodulation pathway of H3R by VUF14862 via UV/Blue light-induced trans-cis isomerization.

Quantitative Data Summary

To effectively utilize VUF14862, researchers must account for its specific photophysical and pharmacological parameters. The 11.2-fold shift in affinity provides a wide enough therapeutic window to achieve robust "on/off" control in live-cell assays .

ParameterValue / CharacteristicExperimental Significance
Target Receptor Histamine H3 Receptor (H3R)Selective family A GPCR target.
Affinity (Trans, Dark) pKi = 8.76 ± 0.09Potent antagonism under ambient conditions.
Affinity (Cis, 360 nm) pKi = 7.71 ± 0.09Weakened antagonism upon UV illumination.
Affinity Shift 11.2-fold decreaseProvides the dynamic range for optical control.
Activation Wavelength 360 ± 20 nm (UV)Drives trans-to-cis conversion (Antagonism OFF).
Deactivation Wavelength 434 ± 9 nm (Blue)Drives cis-to-trans conversion (Antagonism ON).
Thermal Half-Life Long (> hours)Ensures the dark state remains stable without light.
Fatigue Resistance HighWithstands repeated second-scale illumination cycles.

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an explanation of the underlying causality to guide researchers in troubleshooting and optimizing their assays.

Photochemical Radioligand Binding Assay

This assay determines the precise shift in binding affinity (pKi) between the trans and cis states of VUF14862.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293T cells stably expressing human H3R.

    • Causality: Using isolated membranes rather than whole cells removes cytosolic interference and prevents active compound internalization, ensuring that measured kinetics reflect pure receptor-ligand interactions.

  • Photostationary State (PSS) Generation: Prepare two identical aliquots of VUF14862. Keep Aliquot A in the dark (>99% trans). Illuminate Aliquot B with 360 nm light for 5 minutes prior to the assay to reach a stable PSS (cis-enriched).

    • Causality: Pre-illuminating the ligand establishes a known isomeric ratio before binding begins. Because the thermal half-life of the cis-isomer is long, the PSS remains stable throughout the duration of the binding assay.

  • Competitive Incubation: Incubate the membranes with a fixed concentration of the radioligand [³H]N-α-methylhistamine and varying concentrations of either dark or irradiated VUF14862 for 60 minutes at 25°C.

    • Causality: [³H]N-α-methylhistamine competes with VUF14862 for the orthosteric site. The displacement curve allows for the calculation of the distinct pKi values for the trans and cis states.

  • Filtration and Scintillation: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters, followed by liquid scintillation counting.

    • Self-Validation Check: Include a thermal relaxation control (a UV-irradiated sample left in the dark for 24 hours). If the affinity reverts to the trans pKi, it confirms the shift is entirely due to reversible photochemistry, ruling out compound degradation.

Real-Time TEVC Electrophysiology in Xenopus Oocytes

Two-Electrode Voltage Clamp (TEVC) provides a real-time, second-scale readout of GPCR photomodulation.

Step-by-Step Methodology:

  • cRNA Co-injection: Microinject Xenopus laevis oocytes with cRNA encoding the human H3R and the G protein-coupled inwardly rectifying potassium (GIRK1/4) channels. Incubate for 2–4 days at 18°C.

    • Causality: H3R is a Gi/o-coupled receptor, which typically inhibits adenylyl cyclase—a slow and difficult pathway to measure in real-time. Co-expressing GIRK channels artificially couples the Gβγ subunits to a rapid, measurable inward potassium current, providing millisecond-to-second temporal resolution.

  • Baseline Stabilization: Clamp the oocyte membrane potential at -90 mV in a high-potassium extracellular solution.

    • Causality: A high-K⁺ gradient ensures a robust inward driving force for potassium ions, maximizing the signal-to-noise ratio of the GIRK current.

  • Ligand Perfusion: Perfuse the oocyte with a sub-maximal concentration of histamine (to establish an active baseline current), followed by the addition of VUF14862 in the dark.

    • Causality: In the dark, the trans-VUF14862 binds H3R with high affinity, displacing histamine and rapidly suppressing the GIRK current.

  • Optical Switching: Expose the oocyte to alternating pulses of 360 nm and 434 nm light using a fast-switching LED light source coupled to the microscope.

    • Causality: 360 nm light isomerizes VUF14862 to the cis-state, lowering its affinity. Histamine immediately outcompetes the cis-isomer, restoring the GIRK current. Subsequent 434 nm light reverts the ligand to the trans-state, re-suppressing the current.

Workflow Step1 1. Oocyte Preparation (Harvest & Defolliculate) Step2 2. cRNA Injection (H3R + GIRK1/4 channels) Step1->Step2 Step3 3. Incubation (2-4 days at 18°C) Step2->Step3 Step4 4. TEVC Setup (Histamine + VUF14862) Step3->Step4 Step5 5. Photomodulation (360nm / 434nm pulses) Step4->Step5 Step6 6. Data Acquisition (GIRK current recording) Step5->Step6

Fig 2: TEVC electrophysiology workflow for real-time validation of GPCR photopharmacology.

References

  • Hauwert NJ, Mocking TAM, Da Costa Pereira D, Kooistra AJ, Wijnen LM, Vreeker GCM, Verweij EWE, De Boer AH, Smit MJ, Vischer HF, de Esch IJP, Wijtmans M, Leurs R. (2018). Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology. Journal of the American Chemical Society, 140(12), 4232-4243. URL:[Link]

  • IUPHAR/BPS Guide to Pharmacology. VUF14862 | Ligand page. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of VUF14862 Stock Solutions for in vitro GPCR Assays

Introduction VUF14862 is a potent and photoswitchable antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a photopharmaceutical,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

VUF14862 is a potent and photoswitchable antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a photopharmaceutical, VUF14862 offers spatiotemporal control over H3R activity, making it an invaluable tool for researchers in neuroscience and drug development. The molecule exists in two isomeric forms, trans and cis, which can be interconverted using light of specific wavelengths. The trans isomer of VUF14862 displays a high affinity for the H3R, with a reported inhibitory constant (Ki) of 1.6 nM.[2] Upon irradiation with 360 nm UV light, it isomerizes to the cis form, which exhibits a more than tenfold decrease in affinity.[1][2] This unique property allows for precise optical control of H3R signaling in in vitro assays.

These application notes provide a detailed protocol for the preparation of VUF14862 stock solutions for use in various in vitro GPCR assays, such as radioligand binding assays and functional assays measuring second messenger accumulation or reporter gene expression. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of VUF14862 is fundamental to the successful preparation of stock solutions.

PropertyValueSource
IUPAC Name (E)-N-(4-((4-(hexyloxy)phenyl)diazenyl)phenyl)-1-methyl-1H-imidazole-4-carboxamideInferred from structure
Molecular Formula C26H32N4O2[1]
Molecular Weight 432.56 g/mol [1]
CAS Number 2223023-78-5[1]
Appearance Solid (visual inspection recommended)General knowledge
Primary Isomer trans (thermally stable)[2]
Photoswitching trans to cis isomerization upon ~360 nm light exposure[1][2]

Core Directive: Structuring the Guide for Optimal Utility

This guide is structured to provide a comprehensive workflow, from initial handling of the solid compound to the preparation of working solutions for immediate use in assays. The protocols are designed to be self-validating, with explanations of the scientific reasoning behind each step to empower the researcher to adapt the protocol to their specific experimental needs.

Scientific Integrity & Logic: The Three Pillars of a Robust Protocol

Expertise & Experience: Explaining the "Why"

The choice of solvent, storage conditions, and handling procedures are not arbitrary. They are based on the known chemical properties of azobenzene-containing photoswitchable compounds and best practices for handling light-sensitive molecules. For instance, the recommendation to use dimethyl sulfoxide (DMSO) as the primary solvent is based on its high solvating power for hydrophobic organic molecules, which is a common characteristic of GPCR ligands. The emphasis on working in low-light conditions is paramount to prevent unintended photoisomerization of the VUF14862 stock, which would alter its pharmacological activity.

Trustworthiness: A Self-Validating System

A reliable protocol should be a self-validating system. This means that by following the steps outlined, the researcher can be confident in the quality and concentration of their VUF14862 solutions. Key validation points include visual inspection for complete dissolution, the use of calibrated equipment for accurate measurements, and proper storage to maintain compound stability.

Authoritative Grounding & Comprehensive References

Experimental Protocols

PART 1: Preparation of a 10 mM VUF14862 Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration master stock solution, which can be stored for extended periods and used to prepare working solutions.

Materials:

  • VUF14862 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the Required Mass of VUF14862: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L) For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 432.56 g/mol × 0.001 L = 4.3256 mg

  • Weighing VUF14862: In a fume hood, carefully weigh out 4.33 mg of VUF14862 using a calibrated analytical balance. Transfer the weighed solid to a sterile, amber or foil-wrapped microcentrifuge tube.

    • Rationale: Using amber or foil-wrapped tubes is crucial to protect the light-sensitive VUF14862 from ambient light and prevent premature photoisomerization.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the VUF14862 powder.

    • Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic molecules. Using anhydrous DMSO is recommended as water can promote compound precipitation and degradation over time.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution. Always visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber or foil-wrapped tubes.

    • Rationale: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture, potentially causing precipitation. Single-use aliquots ensure the integrity of the stock solution for each experiment.

  • Labeling and Storage: Clearly label each aliquot with the compound name (VUF14862), concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

    • Note: Always consult the supplier's Certificate of Analysis for specific storage recommendations.

PART 2: Preparation of Working Solutions for in vitro GPCR Assays

This protocol outlines the dilution of the master stock solution into an appropriate assay buffer or cell culture medium to achieve the desired final concentrations for your experiment.

Materials:

  • 10 mM VUF14862 master stock solution in DMSO

  • Sterile assay buffer or cell culture medium, pre-warmed to the appropriate temperature

  • Sterile polypropylene tubes for dilution

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw the Master Stock Solution: Remove a single aliquot of the 10 mM VUF14862 stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.

  • Serial Dilution: It is highly recommended to perform serial dilutions to prevent precipitation of the hydrophobic compound when transferring from a high-DMSO concentration to an aqueous medium.

    • Example for a 10 µM final concentration in the assay:

      • Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM master stock to 198 µL of assay buffer or cell culture medium. Mix gently but thoroughly by pipetting. This intermediate solution will have a DMSO concentration of 1%.

      • Final Dilution (1:10): Add the required volume of the 100 µM intermediate solution to your final assay volume. For instance, to achieve a final concentration of 10 µM in a 100 µL assay volume, add 10 µL of the 100 µM intermediate solution to 90 µL of assay buffer or medium containing your cells or membranes.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay and ensure it remains consistent across all treatments, including the vehicle control. The final DMSO concentration should ideally be kept below 0.5% (and preferably ≤ 0.1%) to avoid solvent-induced artifacts.[3]

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This is prepared by performing the same dilutions with DMSO that does not contain VUF14862. The final concentration of DMSO in the vehicle control wells must be identical to that in the VUF14862-treated wells.

Mandatory Visualization

Signaling Pathway of H3R Antagonism

GPCR_Antagonism cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space VUF14862 VUF14862 (trans-isomer) H3R Histamine H3 Receptor VUF14862->H3R Competitively Binds & Blocks Activation Histamine Histamine Histamine->H3R Binds & Activates G_protein Gi/o Protein H3R->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits Signal_Transduction Downstream Signaling (e.g., ↓cAMP) Effector->Signal_Transduction Leads to

Caption: VUF14862 competitively antagonizes the histamine H3 receptor.

Experimental Workflow for Stock Solution Preparation

Stock_Prep_Workflow Start Calculate_Mass 1. Calculate Mass of VUF14862 Start->Calculate_Mass Weigh_Compound 2. Weigh VUF14862 (in low light) Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve 4. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Visual_Inspect Fully Dissolved? Dissolve->Visual_Inspect Visual_Inspect->Dissolve No Aliquot 5. Aliquot into Light-Protected Tubes Visual_Inspect->Aliquot Yes Store 6. Store at -20°C or -80°C Aliquot->Store End Store->End

Caption: Workflow for preparing VUF14862 master stock solution.

References

  • Hauwert, N. J., et al. (2018). Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology. Journal of the American Chemical Society, 140(12), 4232–4243. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Framework for In Vivo Formulation and Dosing of Novel Small Molecules

Preamble: The successful in vivo evaluation of a novel therapeutic candidate, herein referred to as VUF14862, is critically dependent on the development of an appropriate formulation and a rational dosing strategy. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The successful in vivo evaluation of a novel therapeutic candidate, herein referred to as VUF14862, is critically dependent on the development of an appropriate formulation and a rational dosing strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of preparing a poorly soluble small molecule for animal studies. As specific physicochemical data for VUF14862 is not extensively available in public literature, this guide establishes a robust, first-principles framework for characterization, formulation, and administration that can be adapted for any new chemical entity (NCE) with similar challenges.

Part 1: Foundational Physicochemical Characterization

The formulation strategy begins with a thorough understanding of the compound's intrinsic properties. This pre-formulation assessment is a non-negotiable first step that informs every subsequent decision.[1] Neglecting this phase often leads to inconsistent exposure, poor bioavailability, and unreliable in vivo data.

Essential Parameters for VUF14862

A series of initial experiments must be conducted to profile the molecule. The results will dictate the viable formulation approaches.

  • Solubility Profiling: Determine the solubility in a range of aqueous and organic media. This is the most critical parameter. It is essential to assess solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to anticipate its behavior in the gastrointestinal tract.[2]

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a key indicator of a drug's lipophilicity and its ability to permeate biological membranes. A high LogP often correlates with poor aqueous solubility.[3]

  • Solid-State Properties: Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is crucial to identify the crystalline form (polymorphs) or if the compound is amorphous. Different solid forms can have vastly different solubilities and stabilities.[3][4]

  • Chemical Stability: Assess the stability of VUF14862 in solution at various pH levels and in the solid state under stressed conditions (heat, light, humidity). This informs acceptable storage conditions and potential degradation issues within the formulation.

Table 1: Hypothetical Pre-formulation Data Summary for VUF14862

ParameterResultImplication for Formulation
Aqueous Solubility (pH 7.4) < 1 µg/mLHighly insoluble; simple aqueous solutions are not viable.
pH-Dependent Solubility Increased solubility at pH < 3Suggests the molecule is a weak base; pH modification could be a viable strategy for oral formulations.[2][5]
Solubility in Co-solvents > 10 mg/mL in DMSO, PEG400Co-solvent systems are a promising approach, especially for parenteral routes.[6]
Calculated LogP 4.8High lipophilicity; suggests potential for good membrane permeability but also high potential for poor aqueous solubility.
Solid-State Form Crystalline solidGenerally more stable but less soluble than amorphous forms.[4]
Chemical Stability Stable at pH 3-8; degrades in highly acidic or basic conditions.Formulation pH must be controlled to maintain compound integrity.

Part 2: Strategic Formulation Selection

Based on the pre-formulation data, a logical, tiered approach should be used to select the most appropriate formulation strategy. The goal is to develop a safe and effective vehicle that ensures consistent and adequate drug exposure in the animal model.[5]

Formulation Decision Workflow

The following workflow illustrates the decision-making process for selecting a formulation path for a compound like VUF14862.

G cluster_0 Pre-Formulation Data cluster_1 Formulation Strategy Selection cluster_2 Final Formulation Data Physicochemical Profile (Solubility, LogP, Stability) Decision1 Is solubility in co-solvents sufficient for required dose? Data->Decision1 CoSolvent Develop Co-solvent Formulation (e.g., PEG400, DMSO, Solutol) Decision1->CoSolvent Yes Decision2 Is the compound stable in solution? Decision1->Decision2 No Final Optimized Vehicle for In Vivo Dosing CoSolvent->Final Suspension Develop Suspension (Micronization, Wetting Agents) Decision2->Suspension Yes Advanced Consider Advanced Formulations (Lipid-based, ASD, Cyclodextrins) Decision2->Advanced No Suspension->Final Advanced->Final

Caption: Formulation selection workflow for poorly soluble compounds.

Common Formulation Approaches
  • Co-Solvent Systems: These are mixtures of water-miscible organic solvents used to increase the solubility of lipophilic drugs.[5] They are often the first choice for intravenous (IV) or intraperitoneal (IP) administration due to their simplicity. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[7][8] Care must be taken as high concentrations of organic solvents can cause toxicity, such as hemolysis or local irritation.[9]

  • Suspensions: If a stable solution cannot be achieved, a suspension may be necessary, particularly for oral (PO) or subcutaneous (SC) routes. This involves dispersing fine drug particles in an aqueous vehicle. Key to a successful suspension is particle size reduction (micronization) to increase surface area and dissolution rate, and the use of suspending and wetting agents (e.g., carboxymethylcellulose, Tween 80) to prevent aggregation and ensure dose uniformity.[5][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the crystalline drug in a polymeric carrier to create a higher-energy, amorphous state, which enhances solubility and dissolution.[4]

Part 3: Protocols for Vehicle Preparation

The careful preparation of the dosing vehicle is paramount to ensure accuracy, stability, and safety. All vehicles should be prepared fresh daily unless stability data proves otherwise.

Protocol 1: Preparation of a Co-Solvent Formulation (e.g., 10% DMSO / 40% PEG400 / 50% Saline)

This vehicle is a common starting point for IV or IP administration of poorly soluble compounds.

Materials:

  • VUF14862 powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh VUF14862: Accurately weigh the required amount of VUF14862 powder and place it into a sterile conical tube.

  • Initial Solubilization: Add the required volume of DMSO (10% of the final volume). Vortex vigorously until the compound is fully dissolved. A brief sonication may be used if needed, but avoid overheating. Causality: DMSO is a powerful solvent used to create the initial drug concentrate.

  • Add Co-solvent: Add the required volume of PEG400 (40% of the final volume). Vortex thoroughly until the solution is clear and homogenous. Causality: PEG400 acts as a co-solvent and helps prevent precipitation when the aqueous component is added.

  • Aqueous Dilution: Slowly add the sterile saline (50% of the final volume) dropwise while continuously vortexing. Causality: Slow addition is critical to prevent the drug from "crashing out" or precipitating upon contact with the aqueous phase.

  • Final Inspection: Inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

  • Sterile Filtration (for IV use): If for IV administration, filter the final solution through a 0.22 µm sterile syringe filter. This step is mandatory for IV dosing to prevent embolism.

Protocol 2: Preparation of a Suspension Formulation (e.g., 0.5% CMC / 0.1% Tween 80 in Water)

This vehicle is suitable for oral gavage (PO) administration.

Materials:

  • VUF14862 powder (micronized, if possible)

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle (or homogenizer)

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare the Vehicle: a. Heat approximately 80% of the required volume of purified water to ~60-70°C. b. Slowly sprinkle the CMC powder onto the vortex of the stirring water to avoid clumping. Stir until fully hydrated and dissolved. c. Allow the solution to cool to room temperature. d. Add Tween 80 and the remaining volume of water. Stir until homogenous. Causality: CMC acts as a suspending agent to increase viscosity and slow particle settling. Tween 80 is a wetting agent that reduces the surface tension between the drug particles and the vehicle, preventing clumping.

  • Weigh VUF14862: Accurately weigh the required amount of VUF14862 powder.

  • Create a Paste: Place the powder in a mortar. Add a small amount of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This ensures individual particles are wetted.

  • Dilute the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a final container.

  • Homogenize: Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing to ensure uniformity. The suspension should be continuously stirred during the dosing procedure.

Part 4: In Vivo Dosing Strategy & Pharmacokinetic Study Design

The dosing strategy must consider the route of administration, dose volume, and frequency to achieve the desired therapeutic exposure while minimizing stress and toxicity to the animal.[11][12]

Route of Administration

The choice of route depends on the study's objective and the compound's properties.

Table 2: Common Administration Routes in Rodent Models

RouteAbbreviationTypical Max Volume (Mouse)Typical Max Volume (Rat)Notes
Intravenous (bolus) IV5 mL/kg5 mL/kgProvides 100% bioavailability by definition. Requires soluble, non-irritating formulation.[9]
Oral (gavage) PO10 mL/kg10 mL/kgMost common route for screening. Subject to first-pass metabolism and absorption variability.
Intraperitoneal IP10 mL/kg10 mL/kgBypasses first-pass metabolism but absorption can be variable. Risk of injection into organs.
Subcutaneous SC10 mL/kg5 mL/kgOften provides slower, more sustained absorption. Can cause local irritation.
Pharmacokinetic (PK) Study Design

A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of VUF14862.[13][14][15] This data informs dose selection for subsequent efficacy studies.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) after a single IV and PO dose.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Experimental Workflow:

G cluster_0 Dosing Groups (n=3-5 each) start Acclimatize Animals (≥ 3 days) group_iv Group 1: IV Bolus (e.g., 1 mg/kg) start->group_iv group_po Group 2: Oral Gavage (e.g., 10 mg/kg) start->group_po blood_collection Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) group_iv->blood_collection group_po->blood_collection sample_processing Process Blood to Plasma Store at -80°C blood_collection->sample_processing analysis LC-MS/MS Analysis of Plasma Samples sample_processing->analysis pk_analysis Pharmacokinetic Modeling (Calculate Cmax, AUC, t1/2, F%) analysis->pk_analysis end Data Interpretation & Report pk_analysis->end

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol:

  • Dosing: Administer VUF14862 to each group using the appropriate formulation and route.

  • Blood Collection: Collect sparse or serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[16]

  • Sample Processing: Process blood to obtain plasma and store frozen (-70°C or lower) until analysis.

  • Bioanalysis: Quantify the concentration of VUF14862 in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) and determine key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Part 5: Iteration and Refinement

The initial PK data is invaluable. If exposure is too low or highly variable, the formulation must be revisited. For example, poor oral bioavailability (<10%) may necessitate exploring advanced formulations like lipid-based systems or solid dispersions to improve absorption.[4][10] The dosing regimen for efficacy studies (dose level and frequency) should be designed to maintain plasma concentrations above a target threshold (e.g., the in vitro IC50) for a desired duration.[18]

References

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods Source: Pharmaceutics (via PMC) URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: Journal of Pharmacy & Pharmaceutical Sciences (via PubMed) URL: [Link]

  • Title: Insoluble drug delivery strategies: review of recent advances and business prospects Source: Journal of Pharmacy and Bioallied Sciences (via PMC) URL: [Link]

  • Title: Vehicles for Animal Studies Source: Gad Consulting Services URL: [Link]

  • Title: Animal Dosing Vehicle Selection Source: Crystal Pharmatech Co., Ltd. URL: [Link]

  • Title: Pk/bio-distribution Source: MuriGenics URL: [Link]

  • Title: Dosing Techniques and Limits Source: Animal Care and Use, University of California, Berkeley URL: [Link]

  • Title: Key Considerations For Dosing Volume, PH, And Formulation in Animal Models Source: PRISYS Biotech URL: [Link]

  • Title: Nonclinical vehicle use in studies by multiple routes in multiple species Source: International Journal of Toxicology (via PubMed) URL: [Link]

  • Title: What are the vehicles used to dissolve drugs for in vivo treatment? Source: ResearchGate URL: [Link]

  • Title: Impact of dosing schedule in animal models on compound progression decisions Source: ResearchGate URL: [Link]

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: Journal of Visualized Experiments (JoVE) (via PMC) URL: [Link]

  • Title: Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS Source: Frontiers in Pharmacology URL: [Link]

  • Title: White Paper Review – Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research Source: InsideScientific URL: [Link]

  • Title: Pharmacokinetic & Biodistribution Source: genOway URL: [Link]

Sources

Method

Application Note: High-Resolution Spatiotemporal Profiling of Histamine H3 Receptor (H3R) Antagonism Using the Fatigue-Resistant Photoswitch VUF14862

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.

Executive Summary

Traditional pharmacological profiling of G protein-coupled receptors (GPCRs) relies heavily on end-point assays and slow fluidic washouts, which obscure the high-speed kinetic realities of receptor signaling. Photopharmacology solves this by using light to toggle ligand affinity in real-time. This application note details the use of VUF14862 , a bidirectional, azobenzene-based photoswitchable antagonist targeting the Histamine H3 Receptor (H3R)[1],[2]. Engineered for extreme fatigue resistance, VUF14862 allows researchers to conduct >1,000 continuous optical switching cycles without signal degradation[2], enabling unprecedented spatiotemporal mapping of H3R signaling dynamics.

Mechanistic Principles & Rationale

The core advantage of VUF14862 lies in its core-centered azobenzene moiety, which undergoes rapid, reversible photoisomerization[2].

  • The Trans State (Dark/434 nm): In its thermally relaxed trans-conformation, VUF14862 acts as a highly potent H3R antagonist (Ki = 1.6 nM)[3],[4].

  • The Cis State (360 nm): Upon illumination with 360 nm UV light, the molecule isomerizes into the cis-conformation, causing an 11.2-fold drop in binding affinity[2]. This effectively "switches off" the antagonism, allowing endogenous agonists (e.g., histamine) to immediately bind and activate the Gi/o-coupled pathway.

By alternating between 360 nm and 434 nm light, researchers can induce sub-second receptor blockade and unblockade.

Mechanism cluster_0 VUF14862 Photoisomerization Trans trans-VUF14862 (High Affinity: Ki = 1.6 nM) Cis cis-VUF14862 (Low Affinity: >10-fold drop) Trans->Cis 360 nm UV Light H3R Histamine H3 Receptor (Gi/o-coupled) Trans->H3R Binds strongly Cis->Trans 434 nm Light / Thermal Cis->H3R Dissociates Effect1 Receptor Blocked (Antagonism ON) H3R->Effect1 Dark / 434 nm Effect2 Receptor Unblocked (Antagonism OFF) H3R->Effect2 360 nm

Caption: Photopharmacological switching of VUF14862 modulating H3R activity via UV/Vis light.

Quantitative Pharmacological Profile

To design a robust experiment, the physicochemical and kinetic properties of the photoswitch must dictate the assay parameters.

ParameterValueCausality / Assay Significance
Target Histamine H3 Receptor (H3R)Archetypical family A GPCR heavily involved in CNS processes[2].
trans-Affinity (Ki) 1.6 nMProvides potent baseline antagonism in the dark or under 434 nm light[3],[4].
cis-Affinity (Ki) ~17.9 nM (11.2-fold decrease)360 nm illumination induces a structural shift, rapidly unblocking the receptor[2].
Fatigue Resistance >1000 isomerization cyclesPrevents photobleaching; ensures signal changes are due to receptor dynamics, not ligand degradation[2].
Thermal Half-life LongPrevents spontaneous cis-to-trans relaxation during extended experiments, maintaining stable baselines[2].
Storage Stability -20°C (Powder) / -80°C (Solvent)Prevents degradation of the azobenzene core. Keep shielded from ambient UV[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . In photopharmacology, it is critical to separate optical artifacts (e.g., phototoxicity, thermal activation) from true pharmacological modulation.

Workflow Step1 1. Model Prep (Oocytes / HEK293T) Step2 2. Ligand Addition (trans-VUF14862) Step1->Step2 Step3 3. Baseline Read (Receptor Blocked) Step2->Step3 Step4 4. Optical Cycling (360nm ↔ 434nm) Step3->Step4 Step4->Step4 >1000 Cycles (Fatigue-Resistant) Step5 5. Kinetic Analysis (Real-Time Readout) Step4->Step5

Caption: Step-by-step experimental workflow for real-time spatiotemporal H3R assays.

Protocol A: Preparation and Handling of VUF14862

Causality Focus: Azobenzenes are sensitive to ambient light. Uncontrolled exposure will result in a mixed population of trans/cis isomers, destroying the dynamic range of your assay.

  • Reconstitution: Dissolve lyophilized VUF14862 powder in 100% DMSO to create a 10 mM stock solution[5]. Perform this step under dim red light to prevent premature cis-isomerization.

  • Storage: Aliquot the stock solution into opaque, light-blocking microcentrifuge tubes. Store immediately at -80°C[5].

  • Working Dilution: Dilute to the working concentration (typically 100 nM to 1 µM depending on the assay) in the appropriate assay buffer immediately before use.

  • Self-Validation Step (Isomeric Purity): Before applying the compound to cells, expose the working dilution to a 10-second pulse of 434 nm light. This forces >99% of the molecules into the active trans-state, ensuring a standardized starting baseline[2].

Protocol B: Real-Time Electrophysiology in Xenopus Oocytes

Causality Focus: Standard cAMP accumulation assays cannot capture the sub-second switching speed of VUF14862. Two-electrode voltage clamp (TEVC) recording of G protein-coupled inwardly-rectifying potassium (GIRK) channels provides a real-time, high-resolution readout of Gi/o activation[2].

  • Model Preparation: Microinject Xenopus laevis oocytes with cRNA encoding human H3R and GIRK1/2 subunits. Incubate for 48-72 hours at 18°C.

  • System Calibration: Mount the oocyte in the TEVC chamber. Position 360 nm and 434 nm LEDs directly above the recording chamber. Calibrate the light intensity to exactly 0.77 mW/mm² ; higher intensities risk thermal artifacts, while lower intensities result in incomplete isomerization[2].

  • Baseline Establishment (Self-Validation Checkpoint 1): Perfuse the chamber with 1 µM Histamine. Record the inward GIRK current. Washout. This validates that the receptor-channel coupling is functional.

  • Antagonist Loading: Perfuse a mixture of 1 µM Histamine + 100 nM VUF14862 (in the dark). The GIRK current should remain at baseline, confirming potent trans-VUF14862 antagonism.

  • Optical Cycling:

    • Trigger the 360 nm LED (UV). VUF14862 isomerizes to cis (low affinity). Histamine binds H3R, and GIRK current spikes.

    • Trigger the 434 nm LED (Visible). VUF14862 isomerizes to trans (high affinity), displacing histamine. GIRK current drops back to baseline.

    • Repeat for desired cycles. VUF14862's fatigue resistance allows for continuous switching without amplitude loss[2].

  • Terminal Validation (Self-Validation Checkpoint 2): Run a parallel control using an oocyte exposed to Histamine + Light Cycling without VUF14862. The current must remain flat during illumination, proving the light itself is not modulating the GIRK channels.

Causality & Troubleshooting Guide

As a Senior Application Scientist, I frequently observe researchers misinterpreting photopharmacological data due to systemic artifacts. Use this guide to troubleshoot causality:

  • Symptom: The amplitude of the signaling shift decreases after 50-100 cycles.

    • Causality: Because VUF14862 is chemically proven to be fatigue-resistant for >1000 cycles[2], the degradation is almost certainly biological, not chemical. Prolonged UV exposure is likely causing cellular phototoxicity or receptor desensitization.

    • Solution: Reduce the duration of the 360 nm pulses. Ensure the LED power does not exceed 0.77 mW/mm²[2].

  • Symptom: Incomplete receptor blockade during the initial dark state.

    • Causality: Ambient laboratory lighting contains enough UV/blue light to induce partial cis-isomerization during fluidic handling.

    • Solution: Implement the 434 nm "reset pulse" (Protocol A, Step 4) immediately prior to perfusion to guarantee a pure trans-population[2].

  • Symptom: Sluggish response times upon light switching.

    • Causality: The concentration of the competing endogenous agonist (Histamine) is too high, altering the competitive binding kinetics.

    • Solution: Perform a Schild analysis to optimize the molar ratio between Histamine and VUF14862. The 11.2-fold affinity shift of VUF14862[2] requires a carefully balanced agonist concentration to ensure rapid displacement.

References

  • MedChemExpress - VUF14862 Product Information & Mechanism of Action.
  • Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology.
  • TargetMol - VUF14862 Storage and Handling Specifications.
  • VUF14862 | Ligand Page.
  • Histamine Receptors | G protein-coupled receptors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting VUF14862 Aqueous Solubility &amp; Precipitation

Welcome to the advanced technical support center for VUF14862 , a first-generation azobenzene-based photoswitchable G protein-coupled receptor (GPCR) antagonist targeting the Histamine H3 receptor (H3R)[1]. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for VUF14862 , a first-generation azobenzene-based photoswitchable G protein-coupled receptor (GPCR) antagonist targeting the Histamine H3 receptor (H3R)[1].

As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of photopharmacological tools. While VUF14862 offers exceptional spatiotemporal control over H3R signaling, its highly lipophilic azobenzene core makes it notoriously difficult to handle in aqueous environments[2]. This guide is designed to move beyond basic data sheets, providing you with the mechanistic causality behind VUF14862 precipitation and field-proven, self-validating protocols to ensure the integrity of your pharmacological data.

Mechanistic Overview: Photopharmacology & Solubility Limits

VUF14862 operates as a bidirectional photoswitch. In its dark-adapted trans-state, it exhibits a high binding affinity for the H3R (Ki = 1.6 nM)[3]. Upon irradiation with 360 nm UV light, the molecule undergoes a rapid trans-to-cis isomerization, altering its geometry and dropping its receptor affinity by more than 10-fold[1].

G Trans trans-VUF14862 (Dark State, High Affinity) Cis cis-VUF14862 (Irradiated, Low Affinity) Trans->Cis 360 nm UV Light H3R Histamine H3 Receptor (H3R) Trans->H3R Strong Antagonism (Ki ~1.6 nM) Cis->Trans >400 nm Light / Thermal Cis->H3R Weak Antagonism Gi Gi/o Protein Signaling H3R->Gi Blocked by Antagonist

VUF14862 Photoisomerization and H3R Signaling Modulation.

However, the planar, hydrophobic nature of the azobenzene moiety promotes strong π−π stacking interactions. When introduced into polar aqueous media, VUF14862 has a strict thermodynamic solubility limit. Studies have demonstrated that trans-VUF14862 has a high tendency to aggregate and precipitate at concentrations exceeding 10−4.5 M (approximately 31.6 µM)[2]. Exceeding this limit invalidates binding kinetics and functional assay readouts.

Quantitative Data Summary

For quick reference during experimental design, the critical physicochemical and pharmacological parameters of VUF14862 are summarized below:

PropertyValue
Molecular Target Histamine H3 Receptor (H3R)[4]
trans-Isomer Affinity (Kngcontent-ng-c4104522315="" class="ng-star-inserted">i) ~1.6 nM[3]
cis-Isomer Affinity (Ki) ~18 nM (>10-fold decrease)[1]
Aqueous Solubility Limit < 10−4.5 M (~31.6 µM)[2]
Isomerization Wavelength 360 nm (trans to cis)
Reversion Wavelength >400 nm or thermal relaxation (cis to trans)[5]
Frequently Asked Questions (FAQs)

Q: Why does VUF14862 precipitate in my cell culture media even when diluted from a 10 mM DMSO stock? A: This is caused by a phenomenon known as "solvent shock." When a highly concentrated droplet of lipophilic drug in DMSO contacts an aqueous buffer, the local concentration at the droplet interface drastically exceeds the 31.6 µM solubility limit before diffusion can occur[2]. This triggers rapid, irreversible nucleation. Furthermore, precipitation is frequently observed if the final DMSO concentration in the assay is too low to maintain the compound in a solvated state[6].

Q: How can I distinguish between true receptor antagonism and artifacts caused by VUF14862 aggregation? A: Aggregation causes non-specific binding to cell membranes, light scattering in optical assays, and an apparent "flattening" of dose-response curves. If your IC50 shifts unpredictably at higher concentrations, suspect aggregation. The gold standard for distinguishing true solvation from aggregation is to use nephelometry to detect colloidal particles[2].

Q: Can I use co-solvents to improve solubility for in vivo or high-concentration in vitro assays? A: Yes. For in vivo applications where higher doses are required, a validated formulation consists of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS[7]. For in vitro cell culture assays, PEG300 and Tween 80 are often too toxic; instead, you must rely on intermediate dilutions and maintain a final DMSO concentration of 0.5% - 1.0% (provided your specific cell line tolerates it)[6].

Troubleshooting Workflow

G Start Precipitation / Inconsistent Data CheckConc Is Final Concentration > 31.6 µM? Start->CheckConc HighConc Reduce Concentration or Use Co-solvents (e.g., PEG300) CheckConc->HighConc Yes LowConc Check DMSO Concentration CheckConc->LowConc No Verify Verify Solubility via Nephelometry HighConc->Verify DMSO Is Final DMSO < 0.1%? LowConc->DMSO IncDMSO Increase DMSO to 0.5% - 1.0% (Verify Cell Tolerance) DMSO->IncDMSO Yes Mixing Optimize Mixing Protocol: Vortex immediately upon addition DMSO->Mixing No IncDMSO->Verify Mixing->Verify

Troubleshooting Workflow for VUF14862 Precipitation in Aqueous Media.

Self-Validating Experimental Protocol: Aqueous Preparation & Nephelometry Verification

To guarantee the scientific integrity of your photopharmacology experiments, do not rely on visual inspection alone to confirm solubility. The following protocol utilizes intermediate dilution to prevent solvent shock and incorporates nephelometry as a self-validating quality control step[2].

Step 1: Primary Stock Preparation

  • Action: Weigh VUF14862 powder and dissolve it completely in 100% anhydrous DMSO to create a 10 mM primary stock.

  • Causality: VUF14862 is highly soluble in organic solvents but strictly limited in water[8]. Using anhydrous DMSO prevents premature moisture-induced degradation and ensures complete molecular solvation[8].

Step 2: Intermediate Dilution (The Anti-Solvent Shock Step)

  • Action: Prepare a 10x intermediate working solution (e.g., 300 µM) by diluting the 10 mM stock into a transitional buffer containing 10% DMSO.

  • Causality: Stepping down the concentration gradient prevents the immediate supersaturation that occurs when 100% DMSO hits a 0% DMSO aqueous buffer. This prevents the spontaneous nucleation of azobenzene aggregates[2].

Step 3: Final Aqueous Addition & Agitation

  • Action: Add the intermediate solution dropwise to the final pre-warmed cell culture media or assay buffer (e.g., HBSS) while simultaneously vortexing vigorously. Ensure the final concentration of VUF14862 does not exceed 30 µM[2].

  • Causality: Vigorous mechanical agitation disperses the compound instantly, preventing localized zones of high concentration. Preparing this dilution just before adding it to the cells minimizes the time available for slow-forming colloidal aggregates to develop[6].

Step 4: Nephelometry Validation (Self-Validating Step)

  • Action: Transfer 100 µL of your final VUF14862 assay solution and 100 µL of a vehicle control (media + equivalent DMSO) into a clear-bottom 96-well plate. Measure light scattering using a microplate nephelometer.

  • Validation Logic: Nephelometry measures forward-scattered light caused by suspended particles[2]. If the scattering signal of the VUF14862 well is statistically higher than the vehicle control, sub-visual aggregates have formed. If the signals are equivalent, the solution is fully dissolved, and your downstream GPCR binding or cAMP assays will yield trustworthy, artifact-free data.

Sources

Optimization

Technical Support Center: Optimizing 360 nm UV Light Exposure for VUF14862 Activation

Welcome to the VUF14862 Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who need to optimize the 360 nm UV light exposure require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the VUF14862 Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who need to optimize the 360 nm UV light exposure required to manipulate VUF14862. VUF14862 is a bidirectional, fatigue-resistant photoswitchable antagonist targeting the Histamine H3 Receptor (H3R)[1]. This guide provides field-proven insights to help you establish a robust, self-validating photopharmacology assay.

The Causality of Photopharmacology (Mechanism of Action)

Why does 360 nm light matter, and what does "activation" mean in this context? To optimize your assay, you must first understand the causality of the molecule's structural shift. In its dark-adapted state, VUF14862 exists predominantly as the trans-isomer, which binds H3R with high affinity (Ki = 1.6 nM) and acts as a potent antagonist[2].

Upon exposure to 360 nm UV light, the azobenzene core undergoes a rapid π–π* transition, driving a photoisomerization to the cis-isomer[3]. The cis-isomer exhibits a >10-fold decreased affinity for H3R[4]. Therefore, 360 nm illumination effectively "switches off" the antagonist. By removing this antagonistic block, you enable the real-time, spatiotemporal activation of H3R signaling—provided there is basal receptor activity or an agonist present in your assay[3]. This process is fully reversible using 434 nm blue light, which drives the molecule back to the trans-state via an n−π* transition[5].

VUF14862_Mechanism Trans trans-VUF14862 (High Affinity Antagonist) Cis cis-VUF14862 (Low Affinity Antagonist) Trans->Cis 360 nm UV Light (Activation / Switch-Off) H3R_Blocked H3R Signaling Blocked (Receptor Inactive) Trans->H3R_Blocked Strong Binding Cis->Trans 434 nm Blue Light (Reversion / Switch-On) H3R_Active H3R Signaling Restored (Receptor Active) Cis->H3R_Active Weak Binding / Dissociation

Photopharmacological mechanism of VUF14862 at the Histamine H3 Receptor.

Step-by-Step Experimental Optimization Protocol

How to calibrate your light source and validate the assay. Every reliable protocol must be a self-validating system. To ensure that your observed effects are genuinely due to VUF14862 photoisomerization—and not phototoxicity, thermal artifacts, or receptor desensitization—you must establish a baseline, titrate the exposure, and prove reversibility.

Methodology:

  • Baseline Establishment: Superfuse your cellular preparation (e.g., Xenopus oocytes expressing H3R and GIRK channels) with trans-VUF14862 in the dark or under strictly red-light conditions[3]. Wait for the antagonist to fully block baseline or agonist-induced H3R signaling.

  • UV Exposure Titration: Position a 360 ± 20 nm light source (e.g., LED) over the sample. Set the intensity to approximately 0.77 mW/mm²[5]. Apply the UV light in escalating pulses (e.g., 1s, 2s, 5s, 10s, 15s) to titrate the exposure time.

  • Kinetic Readout: Monitor the functional readout (e.g., increase in GIRK currents or cAMP changes) to determine the time required to reach the photostationary state (PSS). The PSS is achieved when no further signaling change occurs.

  • Reversion (Self-Validation): Apply 434 ± 9 nm blue light to revert the compound to the trans-state[5]. A successful reversion re-establishes H3R antagonism, validating the integrity of the photoswitch and ruling out assay degradation.

Optimization_Workflow Step1 1. Baseline Establishment (Dark State / trans-VUF14862) Step2 2. 360 nm UV Exposure (Titrate 1s to 15s) Step1->Step2 Apply 360 nm UV Light Step3 3. Functional Readout (e.g., GIRK activation) Step2->Step3 Measure Kinetics Step4 4. 434 nm Reversion (Verify Reversibility) Step3->Step4 Apply 434 nm Blue Light Step4->Step1 Cycle Repeatability

Step-by-step experimental workflow for optimizing VUF14862 UV exposure.

Quantitative Data Summary

Use the following field-proven parameters, derived from the foundational characterization of VUF14862 by , to guide your experimental design and light calibration[4].

ParameterValueCausality / Experimental Impact
Optimal UV Wavelength 360 ± 20 nmMatches the π–π* transition of the trans-azobenzene core, driving isomerization[3].
Photoisomerization t½ (360 nm) 4 ± 0.2 secondsRapid conversion means long exposures are unnecessary. 10–15s is typically sufficient to reach PSS[5].
Photostationary State (PSS) >85% cis-isomerEnsures a robust >10-fold drop in H3R affinity, maximizing the dynamic range of the assay[3].
Reversion t½ (434 nm) 8 ± 0.6 secondsSlightly slower than UV activation, requiring a slightly longer blue light pulse to fully reset the system[5].
Photostability >48 hoursNo photodegradation observed at 0.77 mW/mm², allowing for repeated, second-scale cycling over long experiments[5].
Troubleshooting & FAQs

Q: Why am I not seeing a restoration of H3R signaling after 360 nm exposure? A: There are three common causes for this:

  • Lack of Agonist Tone: VUF14862 is an antagonist. Photoisomerizing it to the low-affinity cis-state only "unblocks" the receptor[6]. If there is no endogenous histamine, exogenous agonist, or constitutive basal activity in your system, removing the antagonist will not produce a measurable signaling event.

  • Insufficient Light Penetration: UV light scatters easily in complex media or deep tissue preparations. Ensure your light source is positioned correctly and that the intensity at the sample plane is sufficient (target ~0.77 mW/mm²)[5].

  • Wavelength Inaccuracy: Ensure your LED or laser is emitting strictly at 360 ± 20 nm. Deviations can result in an incomplete photostationary state.

Q: How long should I expose the sample to 360 nm light to ensure full activation? A: Based on the established 4 ± 0.2 second half-life at 0.77 mW/mm², a 10 to 15-second exposure is optimal to reach the photostationary state (>85% cis-isomer)[3]. Extending exposure beyond 20 seconds does not increase the proportion of the cis-isomer and may introduce unwanted thermal artifacts in sensitive cellular assays.

Q: Is VUF14862 degrading under repeated UV light cycles? A: Highly unlikely. VUF14862 was specifically engineered to be a robust and fatigue-resistant photoswitch[1]. NMR and LC-MS analyses have shown no apparent photodegradation even after 48 hours of continuous illumination at 360 nm (0.77 mW/mm²)[5]. If your signal degrades over multiple cycles, investigate receptor desensitization or cell viability rather than ligand degradation.

Q: Can I use a different wavelength to reverse the effect instead of 434 nm? A: While thermal relaxation (spontaneous reversion to the trans-state in the dark) does occur, it is too slow for precise spatiotemporal control. To actively "switch on" the antagonist and reset your system quickly, you must use 434 ± 9 nm blue light to drive the cis-to-trans conversion[5].

References
  • Hauwert, N. J., et al. (2018). "Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology." Journal of the American Chemical Society. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "VUF14862 | Ligand page." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: VUF14862 Stability &amp; Storage Troubleshooting

Welcome to the VUF14862 Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility in photopharmacological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the VUF14862 Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility in photopharmacological assays. VUF14862 is a robust, fatigue-resistant photoswitchable GPCR antagonist targeting the histamine H3 receptor (H3R) (1[1]). While it offers exceptional spatiotemporal control—increasing its H3R binding affinity >10-fold upon 360 nm irradiation (2[2])—its azobenzene core and amide linkages require strict handling to prevent unintended photoisomerization, hydrolysis, and oxidative degradation.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your VUF14862 stocks.

Part 1: The Causality of VUF14862 Degradation (Mechanistic FAQs)

Q: Why does my VUF14862 stock lose its baseline H3R binding affinity over time, even when kept at room temperature? A: The causality here is rooted in photochemistry. VUF14862 is thermodynamically stable in its trans configuration, but its azobenzene core is highly sensitive to ambient photons (3[3]). Exposure to standard laboratory fluorescent lighting initiates a slow, unintended trans-to-cis shift. This artificially inflates your baseline H3R affinity before the experiment begins. Furthermore, in aqueous solutions, the compound is susceptible to hydrolytic degradation of its amide bonds, leading to irreversible loss of activity (4[4]).

Q: Why must I use anhydrous DMSO instead of standard laboratory-grade DMSO for my stock solutions? A: Standard DMSO is highly hygroscopic. Absorbed atmospheric moisture facilitates the hydrolysis of VUF14862, particularly during repeated freeze-thaw cycles. Using anhydrous DMSO prevents the introduction of water molecules, preserving the structural integrity of the compound and preventing nucleophilic attack on the amide linkages (5[5]).

Mechanism Trans Trans-VUF14862 (Thermodynamically Stable) Cis Cis-VUF14862 (High H3R Affinity) Trans->Cis 360 nm UV Light Hydrolysis Hydrolytic Degradation (Loss of Activity) Trans->Hydrolysis H2O + pH Extremes Oxidation Oxidative Byproducts (N-Oxides) Trans->Oxidation O2 + Freeze-Thaw Cis->Trans Thermal / Vis Light Cis->Hydrolysis H2O + pH Extremes

Fig 1: Photochemical isomerization and primary degradation pathways of VUF14862.

Part 2: Quantitative Stability Profiles

To maintain experimental trustworthiness, you must align your storage timelines with the chemical reality of the compound. Below is a summary of VUF14862 stability across various matrices, derived from standardized stability assessments (5[5], 6[6]).

Storage ConditionSolvent MatrixLight ExposureEstimated Shelf-LifePrimary Degradation Risk
Solid Powder (-20°C) N/ADark (Amber Vial)> 24 MonthsNegligible
10 mM Stock (-80°C) Anhydrous DMSODark12 MonthsFreeze-thaw oxidation
50 µM Assay Sol (RT) 5% DMSO / BufferDark< 24 HoursHydrolysis
50 µM Assay Sol (RT) 5% DMSO / BufferAmbient Light< 4 HoursPhotoisomerization

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee trustworthiness, every protocol must be a self-validating system . Do not assume your compound is pristine upon arrival or after months of storage. Follow this exact methodology to reconstitute, aliquot, and validate your VUF14862 stocks (5[5]).

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the lyophilized solid VUF14862 from the -20°C freezer. Place the sealed vial in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that drives future hydrolysis.

  • Reconstitution: Under dim or red-light conditions, inject anhydrous DMSO directly into the vial to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.

  • Self-Validation (T=0 Baseline): Extract a 5 µL sample and analyze it via HPLC-UV (λ = 254 nm). Record the peak area and retention time. This chromatogram acts as your internal standard to verify purity before any degradation can occur (6[6]).

  • Aliquoting: Divide the remaining stock into single-use volumes (e.g., 10–50 µL) using amber cryogenic vials. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of oxidative degradation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface in each vial for 3 seconds before capping. Causality: Displacing oxygen prevents the formation of N-oxides over long-term storage.

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen to flash-freeze the solution, then immediately transfer them to a -80°C freezer.

Workflow Start Equilibrate Solid VUF14862 (Desiccator, 30 min) Dissolve Reconstitute in Anhydrous DMSO (10 mM Stock) Start->Dissolve Aliquot Aliquot into Amber Cryovials (Block Ambient Light) Dissolve->Aliquot Validate HPLC-UV Validation (λ=254nm) (Establish T=0 Baseline) Dissolve->Validate Quality Control Purge Purge with Argon Gas (Displace Oxygen) Aliquot->Purge Freeze Flash Freeze in LN2 (Prevent Hydrolysis) Purge->Freeze Store Long-Term Storage at -80°C (Up to 12 Months) Freeze->Store

Fig 2: Self-validating workflow for the reconstitution and long-term storage of VUF14862.

Part 4: Troubleshooting Guide

Issue: The VUF14862 solution has turned cloudy or precipitated upon thawing.

  • Cause: Precipitation is almost always due to moisture absorption (compromising solubility) or the accumulation of insoluble hydrolytic degradation byproducts.

  • Solution: Do not attempt to heat or sonicate the vial to force it back into solution, as this will accelerate degradation. Discard the aliquot. Ensure future aliquots are purged with Argon and that your DMSO is strictly anhydrous.

Issue: Inconsistent electrophysiology or FRET assay results (e.g., high baseline activity before UV irradiation).

  • Cause: Incomplete trans-to-cis conversion, or baseline contamination with the cis isomer due to a light leak during storage or sample preparation. VUF14862 is a bidirectional switch; ambient light will disrupt the thermodynamic equilibrium (7[7]).

  • Solution: Perform all sample preparation and dilution steps under red-light conditions. Verify the integrity of your stock by running an LC-MS against your T=0 baseline to rule out chemical degradation. Ensure your 360 nm irradiation source is properly calibrated for the trans-to-cis switch.

References

  • EvitaChem - Buy VUF14862 (EVT-285120) | Physical Properties.4

  • MedChemExpress - VUF14862 | Photoswitchable GPCR Antagonist.1

  • IUPHAR/BPS Guide to PHARMACOLOGY - VUF14862 | Ligand page.7

  • Benchchem - VUF14862 Stability Assessment Protocol.5

  • ACS Publications (Chemical Reviews) - In Vivo Photopharmacology.3

  • VU Research Portal - Design & synthesis of small-molecule modulators of the histamine H1 receptor.6

  • ResearchGate - Reversible, Spatial and Temporal Control over Protein Activity Using Light.2

Sources

Optimization

VUF14862 Technical Support Center: Troubleshooting Photoisomerization

Welcome to the technical support and troubleshooting center for VUF14862 , a bidirectional, fatigue-resistant photoswitchable GPCR antagonist targeting the histamine H3 receptor (H3R)[1]. While VUF14862 provides unpreced...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for VUF14862 , a bidirectional, fatigue-resistant photoswitchable GPCR antagonist targeting the histamine H3 receptor (H3R)[1].

While VUF14862 provides unprecedented spatiotemporal control over H3R signaling, researchers frequently encounter issues with incomplete trans/cis photoisomerization. Because the thermodynamically stable trans-isomer has an 11.2-fold higher binding affinity for H3R than the cis-isomer[1], even a minor failure to achieve an optimal photostationary state (PSS) will result in the high-affinity trans-isomer dominating receptor occupancy, effectively masking the desired "switch-off" biological effect.

This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to ensure complete photoisomerization in your pharmacological assays.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my UV-Vis spectrum show incomplete conversion (e.g., only 60% cis) after 360 nm irradiation? A: Incomplete trans→cis photoisomerization is strictly governed by the photostationary state (PSS)—the equilibrium point where the rate of forward conversion equals the rate of back-conversion[2]. Azobenzenes like VUF14862 have overlapping π→π∗ and n→π∗ absorption bands[3]. If your light source has a broad emission spectrum (e.g., a standard UV lamp instead of a narrow-band LED), it will simultaneously excite the cis-isomer's n→π∗ band (typically ~430 nm), driving it back to the trans state. Causality: The PSS is dependent on the ratio of the extinction coefficients of both isomers at the specific irradiation wavelength. Solution: Use a narrow-band 360 nm LED (FWHM ≤ 10 nm) to maximize the trans→cis quantum yield while minimizing cis excitation.

Q2: Does the concentration of VUF14862 affect the photoisomerization efficiency in my stock solution? A: Yes. At concentrations above 50 µM in a standard 1 cm path-length cuvette, the solution becomes optically dense. This creates an "inner filter effect," where molecules at the surface absorb all the incident photons, leaving the bulk solution trapped in the trans state. Causality: The Beer-Lambert law dictates exponential decay of light intensity as it travels through the sample. High optical density prevents uniform photon distribution. Solution: Perform photoisomerization at lower concentrations (10–20 µM) or use a vigorously stirred, thin-layer irradiation setup.

Q3: My in vitro assay at 37°C shows a rapid loss of H3R modulation after initial UV irradiation. Why? A: This is due to thermal relaxation. While VUF14862 is chemically "fatigue-resistant" over repeated cycles[1], the cis-azobenzene state is thermodynamically metastable. At elevated physiological temperatures (37°C), thermal energy overcomes the isomerization activation barrier, causing the cis-isomer to spontaneously revert to the more stable trans-isomer. Causality: The thermal half-life ( t1/2​ ) of azobenzenes decreases exponentially with temperature according to the Arrhenius equation. Solution: Implement continuous or pulsed 360 nm illumination directly during the live assay to maintain the PSS.

Section 2: Quantitative Parameters & Optical Targets

To troubleshoot effectively, ensure your experimental parameters align with the validated physicochemical properties of VUF14862.

ParameterTarget Value / RecommendationMechanistic Rationale
Optimal trans→cis Wavelength 360 nm (Narrow FWHM LED)Targets the trans π→π∗ transition with minimal cis overlap.
Optimal cis→trans Wavelength 430 – 450 nmTargets the cis n→π∗ transition for rapid, active reversal.
Maximum Assay Concentration < 50 µM (for bulk irradiation)Prevents the inner filter effect and ensures uniform photon distribution.
H3R Affinity Shift 11.2-fold decrease in cis statetrans-isomer is the active antagonist; cis is the inactive/weak state[1].
Target Photostationary State > 85% cis-isomerRequired to prevent residual trans-isomer from dominating receptor binding.
Section 3: Diagnostic Workflow

Use the following logical workflow to isolate the root cause of incomplete photoisomerization in your setup.

G Start Incomplete trans/cis Isomerization Detected CheckLight Check Light Source (Target: 360 nm LED) Start->CheckLight LightFail Broadband/Wrong λ Fix: Use narrow LED CheckLight->LightFail No CheckConc Check Concentration (Target: <50 µM) CheckLight->CheckConc Yes ConcFail Inner Filter Effect Fix: Dilute Sample CheckConc->ConcFail No CheckTemp Check Assay Temp (Target: 25-37°C) CheckConc->CheckTemp Yes TempFail Fast Thermal Relaxation Fix: Continuous Irradiation CheckTemp->TempFail No Success Optimal Photostationary State (PSS) Achieved CheckTemp->Success Yes

Caption: Workflow for diagnosing incomplete VUF14862 photoisomerization.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every photopharmacology experiment must be self-validating. Use this protocol to verify your PSS before applying VUF14862 to biological models (e.g., Xenopus oocytes or mammalian cell cultures).

Protocol: UV-Vis Spectroscopic Determination of the Photostationary State

Objective: Confirm >85% conversion to cis-VUF14862 and validate chemical stability (absence of photobleaching).

  • Sample Preparation: Prepare a 20 µM solution of VUF14862 in your final assay buffer (e.g., HBSS with 0.1% DMSO). Note: Keeping the concentration low prevents inner-filter artifacts.

  • Baseline Measurement (Dark State): Place the sample in a quartz cuvette (1 cm path length). Record the UV-Vis absorption spectrum from 250 nm to 500 nm. Identify the λmax​ of the intense π→π∗ band (typically ~340–350 nm).

  • Forward Photoisomerization: Insert a micro-stir bar into the cuvette. Irradiate the stirred solution from the top or side using a 360 nm LED (10 mW/cm²) for exactly 2 minutes.

  • PSS Validation: Immediately record the UV-Vis spectrum again.

    • Success Criteria: You should observe a >60% reduction in the absorbance of the π→π∗ peak and a slight elevation in the n→π∗ region (~430 nm).

  • Reversibility & Integrity Check (Self-Validation): Irradiate the same cuvette with a 450 nm LED for 1 minute to drive the cis→trans back-conversion. Record the spectrum.

    • Success Criteria: The spectrum must return to >95% of the original baseline. If the baseline drops significantly, photobleaching or compound precipitation has occurred.

Pharmacological Mechanism of Action

Mechanism Trans trans-VUF14862 (High Affinity Antagonist) UV 360 nm LED (Photoisomerization) Trans->UV Thermal / 450 nm H3R Histamine H3 Receptor Trans->H3R Strong Binding Cis cis-VUF14862 (Low Affinity Antagonist) UV->Cis 360 nm Cis->H3R Weak Binding Block Receptor Blockade (Signaling Inhibited) H3R->Block trans-dominant Active Receptor Active (Signaling Restored) H3R->Active cis-dominant

Caption: Pharmacological switching mechanism of VUF14862 at the H3 receptor.

References
  • Hauwert NJ, Mocking TAM, Da Costa Pereira D, et al. "Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology." Journal of the American Chemical Society, 2018. URL:[Link][1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "VUF14862 Ligand Page." URL:[Link][4]

  • Ladányi V, Dvořák P, Al Anshori J, et al. "Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations." PubMed, 2014. URL:[Link][3]

  • National Science Foundation Public Access Repository. "Kinetic study of azobenzene photoisomerization under ambient lighting." NSF PAR, 2023. URL:[Link][2]

Sources

Troubleshooting

Minimizing DMSO solvent toxicity when using VUF14862 in cell cultures

A Researcher's Guide to Minimizing DMSO Solvent Toxicity in Cell Culture Experiments Introduction: The Challenge of Hydrophobic Compounds The use of small molecules like VUF14862 is essential for probing cellular pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Minimizing DMSO Solvent Toxicity in Cell Culture Experiments

Introduction: The Challenge of Hydrophobic Compounds

The use of small molecules like VUF14862 is essential for probing cellular pathways and for drug discovery. However, many of these compounds are hydrophobic, necessitating the use of a solvent like Dimethyl Sulfoxide (DMSO) for solubilization. While DMSO is an invaluable tool, it is not biologically inert. At certain concentrations, DMSO can induce a range of cellular effects, from altered gene expression and differentiation to outright cytotoxicity.[1][2] These solvent-induced artifacts can confound experimental results, leading to misinterpretation of the compound's true biological activity.

This guide provides a comprehensive framework for researchers using VUF14862, focusing on practical strategies and robust experimental design to minimize the toxic effects of its DMSO solvent. We will move from frequently asked questions to detailed troubleshooting and validated protocols, ensuring that your results reflect the activity of your compound, not the solvent.

Part 1: Frequently Asked Questions (FAQs) - Your First-Line Support

This section addresses the most common initial queries and concerns when working with DMSO-solubilized compounds.

Q1: What is the maximum recommended final concentration of DMSO for in vitro experiments using VUF14862?

A1: As a best practice, the final concentration of DMSO in your cell culture medium should be kept at or below 0.1% (v/v) .[3][4] While some robust, immortalized cell lines may tolerate up to 0.5% for short-term assays, this must be empirically determined.[5][6] Primary cells, stem cells, and hematopoietic cells are generally more sensitive, and a final DMSO concentration above 0.1% should be avoided.[1][3] The key principle is that toxicity is both concentration- and time-dependent; longer exposure times require lower DMSO concentrations.[2][7]

Q2: My VUF14862 is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous environment. The compound "crashes out" of solution. Here are several strategies to prevent this:

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of medium. Instead, perform serial dilutions in your cell culture medium.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can increase the solubility of your compound.[3]

  • Vigorous Mixing: When adding the DMSO stock to the medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3]

  • Lower the Stock Concentration: If solubility limits allow, preparing a more dilute stock solution in DMSO (e.g., 10 mM instead of 100 mM) can prevent precipitation upon further dilution in an aqueous medium.[3]

Q3: I am observing high levels of cytotoxicity in both my VUF14862-treated and vehicle control groups. What's the likely cause?

A3: This is a classic indicator that the DMSO concentration is too high for your specific cell line or experimental duration. The vehicle control contains the same amount of DMSO as your treated sample, so if both show toxicity, the solvent is the most probable culprit.[8][9] You must perform a DMSO dose-response assay to determine the maximum non-toxic concentration for your cells (see Protocol 1).

Q4: What is a "vehicle control" and why is it essential for experiments with VUF14862?

A4: A vehicle control is a sample that contains everything your experimental sample contains except for the compound of interest (VUF14862). In this case, it is the cell culture medium with the same final concentration of DMSO as your highest VUF14862 concentration.[3] This control is non-negotiable. It allows you to distinguish the biological effects of VUF14862 from the effects caused by the DMSO solvent itself. Without a proper vehicle control, you cannot confidently attribute any observed cellular changes to your compound.

Q5: Are there any alternatives to DMSO for solubilizing VUF14862?

A5: Yes, though none are as universally applicable as DMSO. Alternatives include:

  • Ethanol: Can be used, but it also has cytotoxic effects, often at lower concentrations than DMSO.[7]

  • Cyrene™ (dihydrolevoglucosenone): A "green" solvent derived from biomass that has shown promise as a DMSO replacement with potentially lower toxicity in some assays.[10]

  • PEG 400 (Polyethylene glycol): Can be effective for some compounds.

  • Formulation with cyclodextrins or albumin: These can encapsulate hydrophobic molecules to improve water solubility.

The suitability of any alternative depends entirely on the specific compound and experimental system. A full re-validation, including solubility and toxicity testing, is required when changing solvents. For many applications, optimizing the use of DMSO remains the most practical approach.

Part 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Cytotoxicity 1. Final DMSO concentration is too high for the cell line.[8] 2. Extended exposure time to a borderline-toxic DMSO concentration.[2] 3. Cells are from a high passage number and are less robust.1. Verify DMSO Tolerance: Perform a DMSO dose-response curve (Protocol 1) to find the No-Observed-Adverse-Effect Level (NOAEL). 2. Reduce Exposure Time: If the experimental design allows, shorten the incubation period. 3. Use Low Passage Cells: Maintain a consistent, low passage number for all experiments.
Inconsistent Results Between Experiments 1. Inconsistent final DMSO concentrations due to pipetting errors. 2. Use of different passage number cells with varying sensitivity. 3. Repeated freeze-thaw cycles of the VUF14862 stock, causing degradation or concentration changes.1. Standardize Dilution Protocol: Prepare a master mix of VUF14862-containing medium for all relevant wells to ensure consistency. 2. Log Passage Numbers: Keep meticulous records and use cells within a defined passage range. 3. Aliquot Stock Solutions: Aliquot your VUF14862 stock solution after the initial preparation to avoid multiple freeze-thaw cycles.[3]
Compound Precipitation in Incubator 1. The compound has low solubility in the culture medium at 37°C over time. 2. Interaction with serum proteins in the medium is reducing solubility.1. Re-evaluate Working Concentration: You may be exceeding the solubility limit. Try a lower concentration of VUF14862. 2. Consider Serum-Free Medium: If compatible with your cells for the duration of the experiment, test compound stability in serum-free conditions.
Morphological Changes in Vehicle Control Cells 1. Sub-lethal DMSO toxicity is affecting the cytoskeleton or cell adhesion. 2. DMSO is inducing cell differentiation, a known effect in some cell types like hematopoietic and embryonic stem cells.[1]1. Lower DMSO Concentration: Even if viability assays show no overt cell death, morphological changes are a sign of cellular stress. Reduce the final DMSO concentration. 2. Document Morphology: Carefully document any changes and consider them as part of the solvent's baseline effect.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol is the cornerstone of any experiment involving a DMSO-solubilized compound. It establishes the safe working range for DMSO with your specific cell line and assay conditions.

Objective: To determine the highest concentration of DMSO that does not significantly impact cell viability over a defined time course.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile, cell culture-grade DMSO

  • 96-well clear-bottom cell culture plates

  • A cell viability reagent (e.g., MTT, or a luminescent ATP assay reagent like CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Workflow Diagram:

DMSO_Tolerance_Workflow start_end start_end process process decision decision data data A Start: Seed cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Prepare DMSO serial dilutions in medium (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, 0.05%, 0%) B->C D Add DMSO dilutions to cells C->D E Incubate for experimental duration (e.g., 24h, 48h, 72h) D->E F Add Cell Viability Reagent E->F G Incubate as per reagent protocol F->G H Read plate (Absorbance/Luminescence) G->H I Analyze Data: Normalize to 0% DMSO control H->I J Determine NOAEL (No-Observed-Adverse-Effect Level) I->J K End: Use NOAEL as max DMSO % in future experiments J->K

Caption: Workflow for determining DMSO tolerance.

Step-by-Step Method:

  • Cell Seeding: Seed your cells into a 96-well plate at the density you will use for your VUF14862 experiments. Incubate for 24 hours to allow for adherence and recovery.

  • Prepare DMSO Dilutions: Prepare a 2x concentrated series of DMSO dilutions in complete culture medium. For example, to achieve final concentrations of 1%, 0.5%, 0.25%, etc., you would prepare 2%, 1%, 0.5% solutions. The "0%" control is medium only.

  • Treatment: Carefully remove half the medium from each well and replace it with an equal volume of the 2x DMSO dilutions. This brings the final volume up and achieves the desired 1x DMSO concentration.

  • Incubation: Incubate the plate for the longest duration planned for your VUF14862 experiments (e.g., 48 or 72 hours).

  • Assess Viability: Add your chosen cell viability reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the average background reading (media only wells).

    • Normalize the data by setting the average of the 0% DMSO (vehicle only) wells to 100% viability.

    • Plot percent viability versus DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., remains >90%) is your maximum tolerated concentration.[11]

Data Interpretation Table:

Final DMSO Conc.Raw Viability Reading (Avg.)Normalized Viability (%)Result
0% (Control)1.502100%Baseline
0.05%1.49899.7%Safe
0.1%1.45196.6%Safe (Recommended Max)
0.25%1.35089.9%Borderline Toxic
0.5%1.12574.9%Toxic
1.0%0.65043.3%Highly Toxic
Protocol 2: Preparation of VUF14862 Stock and Working Solutions

Objective: To prepare VUF14862 solutions in a way that ensures solubility and minimizes the final DMSO concentration.

Step-by-Step Method:

  • Prepare High-Concentration Stock: Dissolve the VUF14862 powder in 100% cell culture-grade DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. This is your Primary Stock .

  • Aliquot and Store: Immediately aliquot the Primary Stock into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions (Day of Experiment):

    • Thaw one aliquot of the Primary Stock.

    • Perform an intermediate dilution of the Primary Stock into pre-warmed (37°C) complete culture medium. The goal is to create a top working concentration that is 1000x the final desired concentration, which will result in a 0.1% final DMSO concentration.

    • Perform subsequent serial dilutions from this top working concentration using complete culture medium.

Workflow Diagram for Dilution:

Dilution_Workflow stock stock process process final final A Primary Stock (e.g., 10 mM in 100% DMSO) B Intermediate Stock (e.g., 10 µM VUF14862 in Medium + 0.1% DMSO) A->B 1:1000 dilution in pre-warmed medium C Serial Dilutions in Medium B->C E Vehicle Control (Medium + 0.1% DMSO) B->E Use same medium for vehicle control D Final Concentrations (e.g., 10, 3, 1, 0.3, 0.1, 0 µM VUF14862) C->D

Sources

Optimization

Optimizing fatigue-resistant properties of VUF14862 in prolonged assays

Welcome to the Technical Support Center for VUF14862 , a robust, fatigue-resistant photoswitchable antagonist targeting the Histamine H3 Receptor (H3R). As a Senior Application Scientist, I have designed this guide to he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for VUF14862 , a robust, fatigue-resistant photoswitchable antagonist targeting the Histamine H3 Receptor (H3R).

As a Senior Application Scientist, I have designed this guide to help you optimize prolonged spatiotemporal assays. Unlike traditional ligands, photopharmacology requires a deep understanding of photophysics, receptor kinetics, and molecular stability. This guide provides the mechanistic causality behind our protocols to ensure your experimental workflows are self-validating and highly reproducible.

Section 1: Core Principles & Photopharmacology (FAQ)

Q: What makes VUF14862 "fatigue-resistant" during prolonged assays? A: Traditional photoswitchable ligands often append a photochromic group (like an azobenzene) to the periphery of an existing drug scaffold. This peripheral bulk can cause steric clashes within the receptor binding pocket during isomerization, leading to rapid compound degradation or receptor desensitization. VUF14862 utilizes a core-centered strategy where the azobenzene motif is integrated directly into the central scaffold of the ligand[1]. This streamlined molecular structure allows the compound to undergo rapid, repeated trans-to-cis conversions without structural degradation, maintaining integrity even after 48 hours of continuous UV illumination[1].

Q: A commercial vendor states that VUF14862 has >10-fold increased affinity at 360 nm, but my assay shows receptor activation. What is happening? A: This is a documented discrepancy in some vendor catalogs. According to the foundational characterization by 1 and the2, VUF14862 is a "switch-off" antagonist [2]. In the dark, it exists as the high-affinity trans isomer. Illumination at 360 nm induces isomerization to the cis state, resulting in a >10-fold decrease in H3R binding affinity, thereby unblocking the receptor and allowing signaling[1]. If your experimental design requires a "switch-on" antagonist (increased affinity at 360 nm), you must use its bidirectional counterpart, VUF14738[1].

Mechanism trans trans-VUF14862 (Dark State) cis cis-VUF14862 (360nm Illuminated) trans->cis 360 nm UV Light bound H3R Antagonized (High Affinity Binding) trans->bound Blocks Receptor cis->trans 434 nm Light / Thermal unbound H3R Responsive (Low Affinity / Detached) cis->unbound Permits Signaling

Caption: Photopharmacological mechanism of VUF14862 at the H3R.

Section 2: Experimental Methodology for Prolonged Assays

To leverage the fatigue-resistant properties of VUF14862, assays must be designed to actively drive both the forward and reverse photoisomerization processes. Relying on passive thermal relaxation will limit your temporal resolution.

Protocol: Real-Time Spatiotemporal Modulation of H3R in Oocytes Objective: To perform repeated, second-scale cycles of H3R antagonism and release without compound fatigue.

  • Preparation & Perfusion: Express human H3R and GIRK (G protein-coupled inwardly-rectifying potassium) channels in Xenopus oocytes. Perfuse the recording chamber with a buffer containing 1 µM trans-VUF14862 in the dark (or under red safelight) to establish baseline antagonism[1].

  • Baseline Establishment: Apply an EC80 concentration of histamine. Observe the suppressed GIRK current, which validates that trans-VUF14862 is effectively occupying and blocking the H3R orthosteric site.

  • Photo-Activation (Switch-OFF): Illuminate the chamber with a 360 ± 20 nm LED light source (intensity ~0.77 mW/mm²). Maintain illumination for 10-15 seconds. This ensures complete trans-to-cis isomerization (t½ = 4s)[1]. Record the resulting spike in GIRK current as the antagonist detaches and histamine activates the receptor.

  • Photo-Reversal (Switch-ON): Switch the LED source to 434 ± 9 nm. Illuminate for 15-20 seconds to actively drive the cis-to-trans conversion (t½ = 8s)[1]. Observe the rapid suppression of the GIRK current as VUF14862 re-binds the H3R.

  • Prolonged Cycling: Repeat Steps 3 and 4. Because of the robust azobenzene core, this loop can be repeated for >20 cycles with negligible loss of signal amplitude, providing a self-validating loop of receptor kinetics[1].

Workflow step1 1. Preparation Equilibrate cells/oocytes with trans-VUF14862 step2 2. Baseline Record baseline signaling in the dark step1->step2 step3 3. Activation Illuminate at 360 nm (Antagonist switches OFF) step2->step3 step4 4. Reversal Illuminate at 434 nm (Antagonist switches ON) step3->step4 step4->step3 Multi-Cycle Loop step5 5. Prolonged Assay Repeat cycles 3 & 4 (Fatigue-resistant) step4->step5

Caption: Workflow for prolonged spatiotemporal assays using VUF14862.

Section 3: Troubleshooting Guide

Q: I am observing signal decay after 10+ illumination cycles. Is the compound degrading? A: It is highly unlikely that VUF14862 is degrading. LC-MS and NMR analyses show no apparent photodegradation of VUF14862 even after 48 hours of continuous 360 nm illumination at 0.77 mW/mm²[1]. Signal decay in prolonged assays is almost always caused by cellular phototoxicity or receptor desensitization. Solution: Reduce your LED intensity, utilize pulsed illumination rather than continuous exposure, or add phototoxicity controls (e.g., illuminating cells without the compound) to isolate the variable.

Q: Why is the baseline shifting upwards during the "dark" recovery phases between cycles? A: You are likely relying on passive thermal relaxation. While the cis isomer will naturally revert to the trans isomer in the dark, VUF14862 has a long thermal half-life[1]. This means incomplete back-isomerization occurs between your cycles, leaving residual cis-VUF14862 in the system and causing a drifting baseline. Solution: Do not rely on dark recovery for high-resolution temporal assays. Actively illuminate the sample with 434 ± 9 nm light to forcefully and rapidly (t½ = 8s) drive the compound back to the high-affinity trans state[1].

Q: How should I prepare and store VUF14862 to maintain its photostability? A: VUF14862 is highly soluble in DMSO[3]. Prepare concentrated stock solutions in anhydrous DMSO and aliquot them into amber or foil-wrapped tubes. Because ambient laboratory lighting contains wavelengths that can trigger partial isomerization, all preparation and dilution steps should be performed in the dark or under a red photographic safelight.

Section 4: Quantitative Photophysical Data

To aid in your experimental design, the following table summarizes the critical photophysical properties of VUF14862.

PropertyValue / DescriptionCausality / Impact on Assay
Target Histamine H3 Receptor (H3R)Selective family A GPCR modulation.
Dark State Isomer trans-VUF14862Acts as a high-affinity antagonist.
Illuminated State Isomer cis-VUF14862Acts as a low-affinity ligand (>10-fold drop).
Switch-OFF Wavelength 360 ± 20 nmDetaches antagonist; permits receptor signaling.
Switch-ON Wavelength 434 ± 9 nmRe-binds antagonist; suppresses signaling.
Photoisomerization t½ (360 nm) 4 ± 0.2 secondsEnables rapid, second-scale activation.
Photoisomerization t½ (434 nm) 8 ± 0.6 secondsEnables rapid, active baseline recovery.
Photostability >48 hours continuous illuminationEnsures fatigue-resistance over prolonged cycles.

Data derived from Hauwert et al., 2018[1].

References

  • Hauwert NJ, Mocking TAM, Da Costa Pereira D, et al. "Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology." Journal of the American Chemical Society. 2018;140(12):4232-4243. 1

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Ligand page: VUF14862." University of Edinburgh. 2

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 133081961, VUF14862." PubChem.4

Sources

Troubleshooting

Reducing background noise in VUF14862 spatiotemporal imaging

Technical Support Center: Optimizing Spatiotemporal Imaging with VUF14862 Welcome to the advanced troubleshooting and methodology center for photopharmacology. As a Senior Application Scientist, I have designed this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Spatiotemporal Imaging with VUF14862

Welcome to the advanced troubleshooting and methodology center for photopharmacology. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals utilizing VUF14862.

VUF14862 is a bidirectional, photoswitchable G protein-coupled receptor (GPCR) antagonist targeting the histamine H3 receptor (H3R)[1][2]. While its ability to provide real-time, spatiotemporal control over receptor signaling is revolutionary, achieving a high signal-to-noise ratio (SNR) requires precise optical and pharmacological calibration. Background noise in these experiments typically stems from incomplete photoisomerization, rapid thermal relaxation, or non-specific lipid partitioning.

This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Overview of VUF14862

To troubleshoot background noise, you must first understand the photopharmacological cycle. VUF14862 incorporates a photoisomerizable azobenzene moiety into its core structure[2]. In the dark, it exists in a thermodynamically stable trans configuration, acting as a high-affinity H3R antagonist. Upon irradiation with 360 nm UV light, it rapidly isomerizes to the cis configuration, triggering an 11.2-fold decrease in binding affinity—effectively "switching off" the antagonism[3].

G Trans trans-VUF14862 (Dark State) High H3R Affinity Cis cis-VUF14862 (Illuminated State) Low H3R Affinity Trans->Cis 360 nm UV Light (Fast Isomerization) Receptor H3 Receptor Inhibited Trans->Receptor Binds Cis->Trans Thermal Relaxation or 434 nm Light ReceptorActive H3 Receptor Active / Unbound Cis->ReceptorActive Dissociates

Caption: Photopharmacological cycle of VUF14862 demonstrating state-dependent H3R affinity shifts.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing high baseline background noise (residual antagonism) even after 360 nm irradiation? Causality: This is driven by the limits of the photostationary state (PSS). Azobenzenes rarely achieve 100% conversion to the cis isomer under UV light; a fraction always remains in the trans state. If your initial VUF14862 concentration is too high, the residual trans fraction will still be sufficient to saturate the H3 receptors, masking the "switch-off" effect. Solution: Perform a rigorous dose-response titration. Use the absolute minimum concentration of VUF14862 required to achieve baseline antagonism in the dark. Furthermore, ensure your 360 nm light source delivers sufficient photon density (optimally ~0.77 mW/mm²) to drive the PSS to its maximum cis ratio[3].

Q2: How do I minimize non-specific binding noise in thick tissue slices? Causality: VUF14862 contains a highly lipophilic azobenzene core, which readily partitions into cellular membranes[3]. This lipid partitioning creates a hydrophobic reservoir of the compound. During imaging, this reservoir slowly leaks VUF14862 back into the extracellular space, blurring your spatiotemporal boundaries and increasing background noise. Solution: Introduce 0.1% Bovine Serum Albumin (BSA) into your Artificial Cerebrospinal Fluid (ACSF) or perfusion buffer. BSA acts as a thermodynamic "lipid sink," sequestering unbound lipophilic compounds and drastically sharpening the spatial resolution of your photopharmacological effect.

Q3: The signal recovers too quickly after I turn off the 360 nm laser. Is this an imaging artifact? Causality: This is not an artifact; it is a fundamental photophysical property. VUF14862 has a rapid thermal half-life (spontaneous cis-to-trans relaxation) of approximately 4 seconds at room temperature[3]. If your imaging acquisition time exceeds this brief window, the compound reverts to the high-affinity trans state, appearing as a sudden loss of signal. Solution: Implement continuous pulsed irradiation (e.g., 50 ms pulses of 360 nm light every 2 seconds) during the acquisition phase. This maintains the cis photostationary state without inducing phototoxicity.

Q4: I am experiencing high optical background (autofluorescence) during 360 nm excitation. How can I resolve this? Causality: 360 nm UV light heavily excites endogenous cellular fluorophores (such as NADH and FAD), creating severe optical background noise that obscures fluorescent biosensor readouts (e.g., calcium dyes or cAMP sensors). Solution: Optically decouple your photopharmacology pathway from your imaging pathway. Use narrow bandpass emission filters that strictly exclude broad NADH/FAD autofluorescence spectra.

Part 3: Quantitative Optimization Parameters

To achieve the highest SNR, calibrate your imaging setup according to the established photophysical properties of VUF14862[3].

ParameterValue / CharacteristicImpact on Background NoiseOptimization Strategy
Isomerization Wavelength 360 ± 20 nm (trans to cis)UV scattering and autofluorescenceUse targeted laser pulses; employ strict emission filters.
Back-Isomerization 434 ± 9 nm or ThermalSpontaneous recovery blurs spatial resolutionUse 434 nm light to actively reset the system to baseline.
Thermal Half-Life ~4 seconds (at 22°C)Rapid loss of the "off" stateSync imaging acquisition to <1 second post-irradiation.
Affinity Shift 11.2-fold decrease (cis state)Residual trans isomer causes baseline noiseTitrate VUF14862 to the minimal effective concentration.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, every photopharmacology experiment must include an internal control to prove that the observed signal changes are due to receptor modulation, not optical artifacts. Follow this step-by-step methodology.

Step 1: Preparation and Dark Perfusion

  • Reconstitute VUF14862 to a 10 mM stock solution in anhydrous DMSO. Store aliquots in the dark at -20°C to prevent degradation[4].

  • Dilute to a working concentration of 50 nM in ACSF containing 0.1% BSA (to prevent lipid partitioning).

  • Perfuse the tissue slice or cell culture in complete darkness for 10 minutes to establish baseline H3R antagonism.

Step 2: Internal Validation (The Self-Validating Step)

  • Record the baseline signaling state of your cells (e.g., via cAMP biosensor fluorescence).

  • Apply a brief, localized pulse of a known H3R agonist (e.g., imetit).

  • Validation Check: The cellular signal should remain unchanged. This confirms that trans-VUF14862 is actively and fully antagonizing the receptor, validating your baseline.

Step 3: Spatiotemporal Photoactivation & Acquisition

  • Define the Region of Interest (ROI) on your confocal microscope.

  • Irradiate the ROI with a 360 nm laser at an intensity of ~0.77 mW/mm² for 500 ms to induce trans-to-cis isomerization[3].

  • Immediately (within < 1 second) acquire the imaging frame to capture the localized relief of antagonism before the 4-second thermal relaxation window closes[3].

Step 4: State Maintenance and Reset

  • To maintain the "off" state for prolonged time-lapse imaging, apply 50 ms pulses of 360 nm light every 2 seconds.

  • To terminate the experiment and reset the receptor, switch to a 434 ± 9 nm light source to actively drive the compound back to the high-affinity trans state[3].

Workflow Step1 1. Dark Perfusion (50 nM VUF14862 + BSA) Step2 2. Internal Validation (Agonist Application) Step1->Step2 Step3 3. Spatial Irradiation (360 nm, 0.77 mW/mm²) Step2->Step3 Step4 4. Rapid Acquisition (< 1s post-irradiation) Step3->Step4 Step5 5. State Reset (434 nm Illumination) Step4->Step5

Caption: Step-by-step self-validating workflow for spatiotemporal imaging with VUF14862.

References

  • Guide to Pharmacology. "VUF14862 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY." IUPHAR/BPS. Available at:[Link][5]

  • Hauwert NJ, et al. "Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology." Journal of the American Chemical Society, 2018 Mar 28;140(12):4232-4243. Available at:[Link][2][3]

Sources

Reference Data & Comparative Studies

Validation

Dynamic vs. Static Blockade: A Comparative Efficacy Guide of VUF14862 and Traditional Histamine H3R Antagonists

Executive Summary & Scientific Context The histamine H3 receptor (H3R) operates as a critical presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters across the ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The histamine H3 receptor (H3R) operates as a critical presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters across the central nervous system[1]. For decades, H3R pharmacology has relied on traditional, static antagonists such as thioperamide and the clinically approved pitolisant[1]. While these compounds exhibit high systemic efficacy, their static nature inherently lacks the spatiotemporal resolution required to map rapid, localized neurophysiological events.

To overcome this limitation, photopharmacology has introduced VUF14862 , a first-generation azobenzene-based photoswitchable GPCR antagonist[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic and quantitative efficacy of VUF14862 against traditional H3R antagonists, supported by self-validating experimental protocols.

Mechanistic Divergence: Static vs. Optical Control

The fundamental difference between traditional antagonists and VUF14862 lies in their receptor binding dynamics.

Traditional antagonists like pitolisant bind to the H3R orthosteric site and maintain continuous blockade until dissociation is driven by standard pharmacokinetic washout. This creates a "static" inhibited state.

Conversely, VUF14862 provides bidirectional optical control over the receptor[3]. By integrating an azobenzene photoswitch directly into the antagonist core, the molecule can reversibly toggle between two distinct geometric isomers:

  • The Dark State (trans-isomer): In the absence of light, VUF14862 exists in its thermodynamically stable trans-configuration, which perfectly aligns with the H3R binding pocket to act as a high-affinity antagonist (K_i = 1.6 nM)[1].

  • The UV State (cis-isomer): Illumination with 360 nm UV light triggers a π-π* transition, forcing a structural kink (cis-isomer). This physical distortion disrupts the pharmacophore, causing a >10-fold drop in binding affinity and instantly relieving receptor blockade[2].

Expert Insight on Data Integrity: It is critical to note that some commercial vendor catalogs erroneously state that VUF14862 gains affinity under UV light[4]. As validated by primary literature and IUPHAR databases, VUF14862 is explicitly a "switched-off" antagonist upon 360 nm illumination[2][3].

Pathway cluster_trad Traditional Antagonism (e.g., Pitolisant) cluster_photo Photopharmacology (VUF14862) Trad Pitolisant (Static Blockade) H3R_Trad H3 Receptor (Constitutively Inhibited) Trad->H3R_Trad Irreversible / Slow off-rate Trans trans-VUF14862 (Dark State, Ki = 1.6 nM) Cis cis-VUF14862 (UV State, Ki > 16 nM) Trans->Cis 360 nm UV H3R_Photo H3 Receptor (Dynamic State) Trans->H3R_Photo High Affinity Block Cis->Trans >430 nm Light Cis->H3R_Photo Low Affinity (Unblocked)

Fig 1: Mechanistic comparison between static H3R blockade and VUF14862 optical switching.

Quantitative Efficacy Profiling

To objectively evaluate VUF14862 against its traditional counterparts, we must analyze binding affinity, reversibility modalities, and spatiotemporal resolution. The data summarized below highlights why VUF14862 is the superior tool for real-time receptor mapping.

CompoundMechanism of ActionBinding Affinity (K_i)Reversibility ModalitySpatiotemporal ResolutionPrimary Application
Pitolisant Inverse Agonist / Antagonist~0.16 nMPharmacokinetic WashoutNone (Static Blockade)Clinical (Narcolepsy)
Thioperamide Inverse Agonist / Antagonist~10 - 20 nMPharmacokinetic WashoutNone (Static Blockade)In Vitro / In Vivo Research
trans-VUF14862 Photoswitchable Antagonist1.6 nMPhotoreversible (>430 nm)High (Sub-second precision)Real-Time Photopharmacology
cis-VUF14862 Inactive Isomer>16 nMPhotoreversible (360 nm)High (Sub-second precision)Real-Time Photopharmacology

Experimental Methodologies: Validating Spatiotemporal Efficacy

To definitively prove the dynamic efficacy of VUF14862 over static antagonists, researchers utilize Two-Electrode Voltage Clamp (TEVC) electrophysiology.

System Design & Causality: We utilize Xenopus laevis oocytes co-expressing human H3R and G protein-coupled inwardly rectifying potassium (GIRK) channels. Because H3R is a Gi/o-coupled receptor, its activation by histamine liberates Gβγ subunits, which subsequently open the GIRK channels. This creates a self-validating electrophysiological readout where H3R activation directly translates to measurable inward K+ currents. By establishing a maximal agonist baseline before antagonist introduction, every oocyte serves as its own internal control.

Protocol: Real-Time Photomodulation of H3R via TEVC

Step 1: Oocyte Preparation & Microinjection

  • Action: Inject Xenopus oocytes with cRNA encoding human H3R and GIRK1/2 subunits. Incubate for 48 hours.

  • Causality: Using an exogenous expression system ensures that the recorded GIRK currents are exclusively driven by the introduced H3R, eliminating background noise from native mammalian receptors.

Step 2: Baseline Establishment & Agonist Perfusion

  • Action: Clamp the oocyte membrane potential at -90 mV in a high-K+ extracellular solution. Perfuse with 1 μM histamine.

  • Causality: This establishes the maximal GIRK current (100% receptor activation), providing the baseline against which antagonist efficacy will be measured.

Step 3: Antagonist Blockade (Dark State)

  • Action: Co-perfuse 1 μM histamine with 100 nM trans-VUF14862 (in the dark) or 100 nM Pitolisant.

  • Observation: Both compounds will fully block the histamine-induced GIRK current, returning the signal to baseline. At this stage, VUF14862 and Pitolisant display identical static efficacy.

Step 4: Optical Switching (The VUF14862 Advantage)

  • Action: Illuminate the recording chamber with 360 nm UV light.

  • Causality: The 360 nm photons trigger trans-to-cis isomerization of VUF14862[2]. The cis-isomer loses affinity and dissociates from H3R. Histamine outcompetes the cis-isomer, rapidly restoring the GIRK current. Pitolisant-treated oocytes will show absolutely no change under UV light, proving its rigid, static nature.

Step 5: Reversibility & Cyclic Control

  • Action: Switch illumination to >430 nm visible light.

  • Causality: Visible light drives the cis-to-trans reversion. trans-VUF14862 rapidly regains its 1.6 nM affinity, displacing histamine and re-blocking the receptor within seconds[2]. This cycle can be repeated multiple times due to the highly fatigue-resistant nature of VUF14862[1].

Workflow Oocyte 1. Oocyte Prep Express H3R & GIRK Perfusion 2. Perfusion Histamine + trans-VUF Oocyte->Perfusion Dark 3. Dark State TEVC Receptor Blocked Perfusion->Dark UV 4. 360nm UV Light Isomerization to cis Dark->UV Active 5. Receptor Active High GIRK Current UV->Active Active->Dark >430nm Light (Reversible)

Fig 2: TEVC electrophysiology workflow validating real-time photomodulation of H3R by VUF14862.

Conclusion

While traditional H3R antagonists like pitolisant remain the gold standard for therapeutic intervention, they are blunt instruments for intricate neurophysiological research. VUF14862 represents a paradigm shift. By embedding an azobenzene photoswitch directly into the antagonist core, VUF14862 provides researchers with a robust, fatigue-resistant tool to dissect H3R signaling pathways with sub-second, bidirectional precision.

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Comparative

Validation of VUF14862 Binding Affinity Using Radioligand Binding Assays: A Comprehensive Comparison Guide

Introduction to H3R Photopharmacology G protein-coupled receptors (GPCRs) are highly dynamic targets. The advent of photopharmacology has enabled researchers to modulate receptor activity with unprecedented spatiotempora...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to H3R Photopharmacology

G protein-coupled receptors (GPCRs) are highly dynamic targets. The advent of photopharmacology has enabled researchers to modulate receptor activity with unprecedented spatiotemporal precision using light-sensitive ligands. At the forefront of this field is the histamine H3 receptor (H3R), a critical presynaptic autoreceptor in the central nervous system.

VUF14862 is a stable, fatigue-resistant photoswitchable GPCR antagonist targeting the H3R pathway (). Built on an azobenzene core, it acts as a bidirectional optical switch. In its default trans-configuration (dark state), it binds H3R with high affinity. Upon irradiation with 360 nm UV light, it undergoes rapid isomerization to the cis-configuration, drastically reducing its binding affinity and effectively "turning off" the receptor blockade.

G Dark Dark State (trans-VUF14862) UV 360 nm UV Light (cis-VUF14862) Dark->UV 360 nm irradiation H3R_High High Affinity Binding (Ki = 1.6 nM) Dark->H3R_High Default Conformation UV->Dark Thermal relaxation H3R_Low Low Affinity Binding (Ki > 18 nM) UV->H3R_Low Conformational shift Antagonism Potent H3R Antagonism (Receptor Blockade) H3R_High->Antagonism Relief Reduced Antagonism (Receptor Active) H3R_Low->Relief

Figure 1: Photopharmacological logic of VUF14862 isomerization and H3R binding.

Comparison Guide: VUF14862 vs. Alternative Photoswitchable Ligands

When designing a photopharmacological assay, ligand selection dictates the experimental boundaries. The choice depends on the required directionality ("turn-on" vs. "turn-off"), aqueous solubility, and the magnitude of the affinity shift. Below is an objective comparison of VUF14862 against other prominent H3R photoswitches.

Quantitative Affinity Comparison
LigandTargetScaffoldAffinity (trans / Dark)Affinity (cis / 360nm)Fold ChangeKey Advantage
VUF14862 H3RAzobenzene1.6 nM> 18 nM> 10.0x DecreaseHigh fatigue resistance, bidirectional pairing
VUF14738 H3RAzobenzene631 nM~ 63 nM10.0x Increase"Turn-on" antagonist, bidirectional pairing
VUF26063 H3RArylazopyrazole0.5 nM~ 25 nM50.0x DecreaseImproved aqueous solubility, radiolabelable
Causality in Ligand Selection

VUF14862 is ideal for assays requiring a high-affinity baseline with a rapid "turn-off" mechanism. Its structural pairing with VUF14738 provides a complete bidirectional toolbox, allowing researchers to validate H3R signaling in both directions using the same azobenzene core (). However, for assays requiring high aqueous solubility or direct radioligand tracking, the second-generation arylazopyrazole VUF26063 is the superior alternative due to its resistance to aggregation and larger photostationary state (PSS) affinity shift ().

Experimental Methodology: Radioligand Competition Binding Assay

To validate the binding affinity ( Ki​ ) of VUF14862 in both its trans and cis states, a competition radioligand binding assay is employed using [3H]-Nα-methylhistamine as the radioactive tracer ().

Why Radioligand Binding? Because VUF14862 possesses a remarkably long thermal relaxation half-life, it does not rapidly revert to the trans-state in the dark. This physical property is the causal foundation of the assay design: it allows researchers to pre-irradiate the ligand to a cis-enriched photostationary state (PSS) and subsequently perform the entire 60-minute membrane incubation in the dark. This prevents the UV-induced degradation of the H3R biological membranes that would occur under continuous illumination.

Workflow Prep 1. Ligand Preparation (1 mM VUF14862 in DMSO) Split Sample Split Prep->Split Irradiate 2a. Photo-irradiation (360 nm to PSS) Split->Irradiate DarkControl 2b. Dark Control (Maintained in dark) Split->DarkControl Incubate 3. Membrane Incubation ([3H]-Nα-methylhistamine + H3R) Irradiate->Incubate cis-enriched DarkControl->Incubate trans-enriched Filter 4. Filtration & Washing (GF/B filters, cold buffer) Incubate->Filter Equilibrium reached Count 5. Scintillation Counting (Measure bound radioactivity) Filter->Count Isolate bound radioligand

Figure 2: Step-by-step radioligand competition binding assay workflow.

Step-by-Step Protocol

Step 1: Ligand Preparation and Isomerization

  • Action: Prepare a 1 mM stock of VUF14862 in DMSO. Split into two aliquots. Keep Aliquot A in the dark (trans-enriched). Irradiate Aliquot B at 360 ± 20 nm until a Photostationary State (PSS) is reached.

  • Causality: DMSO is used because azobenzenes have limited aqueous solubility. Irradiation to PSS prior to the assay is critical because continuous UV exposure during incubation would denature the H3R proteins and artificially alter binding kinetics.

Step 2: Membrane Incubation

  • Action: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4), H3R-expressing cell membranes, 1-2 nM [3H]-Nα-methylhistamine, and serial dilutions of VUF14862 (10 pM to 10 μM). Incubate for 60 minutes at 25°C in the dark.

  • Causality: The 60-minute timeframe allows the competitive binding between the radioligand and the photoswitch to reach thermodynamic equilibrium. Performing this in the dark leverages the long thermal half-life of VUF14862, ensuring the cis-isomer does not revert to trans during the assay.

Step 3: Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl buffer.

  • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, reducing non-specific binding of the positively charged radioligand. Ice-cold buffer is mandated for washing because low temperatures drastically reduce the dissociation rate ( koff​ ) of the receptor-ligand complex, preventing the loss of specific binding during filtration.

Step 4: Scintillation Counting

  • Action: Add scintillation cocktail to the filters and measure bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Assay Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the calculated Ki​ values, the assay must operate as a self-validating system. The following internal controls dictate whether the experimental run is accepted or rejected:

  • Total Binding ( B0​ ): Wells containing membranes and radioligand without VUF14862. This validates the baseline receptor activity and radioligand viability.

  • Non-Specific Binding (NSB): Wells containing a saturating concentration (10 μM) of an unlabeled reference antagonist (e.g., clobenpropit or thioperamide).

    • Validation Rule: If NSB exceeds 30% of B0​ , the assay is invalid due to high background noise, indicating insufficient washing or degraded PEI.

  • Z'-Factor Calculation: A statistical measure of assay robustness. A Z'-factor > 0.5 confirms a wide dynamic range between B0​ and NSB, validating the plate's reliability for calculating accurate IC50​ values, which are subsequently converted to Ki​ using the Cheng-Prusoff equation.

References

  • Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology Source: Journal of the American Chemical Society URL:[Link]

  • A Radiolabeled Photoswitchable G Protein-Coupled Receptor Antagonist Enlightens Ligand Binding Kinetics Associated with Photoswitching Source: Journal of the American Chemical Society URL:[Link]

  • VUF14862 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Validation

VUF14862 Receptor Selectivity and Off-Target Profiling: A Comparative Guide to GPCR Photopharmacology

Introduction: The Need for Spatiotemporal Precision in GPCR Signaling Traditional pharmacology relies on diffusion-driven ligand-receptor interactions, which offer limited control over the precise timing and spatial loca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Spatiotemporal Precision in GPCR Signaling

Traditional pharmacology relies on diffusion-driven ligand-receptor interactions, which offer limited control over the precise timing and spatial localization of receptor activation or blockade. For the Histamine H3 Receptor (H3R)—a presynaptic autoreceptor and heteroreceptor heavily involved in neurotransmitter release—understanding dynamic signaling requires tools that can be turned "on" and "off" in real-time.

Enter photopharmacology . By integrating photoisomerizable moieties (such as azobenzenes) into the pharmacophore of receptor ligands, researchers can dictate receptor states using specific wavelengths of light. VUF14862 and its counterpart VUF14738 represent a breakthrough bidirectional toolbox for H3R[1].

This guide provides an objective, data-driven comparison of VUF14862 against alternative ligands, details its receptor selectivity and off-target profile, and outlines validated experimental protocols for its use in dynamic GPCR assays.

Mechanistic Profiling: The Photochemical Switch

VUF14862 is an azobenzene-based photoswitchable H3R antagonist. Unlike traditional antagonists that remain bound until cleared by metabolic or diffusive processes, VUF14862's binding affinity is intrinsically linked to its light-dependent conformational state.

  • Dark State (Trans-isomer): Thermodynamically stable. Exhibits high affinity for H3R ( pKi​=8.76 , ∼1.7 nM ).

  • Irradiated State (Cis-isomer): Induced by 360 nm UV light. Exhibits a >10-fold drop in affinity ( pKi​=7.71 , ∼19.5 nM ), effectively "switching off" the blockade and restoring H3R signaling [1].

Causality in Experimental Design

Why use an azobenzene core? Azobenzenes offer rapid trans/cis isomerization, high quantum yields, and exceptional fatigue resistance. This allows researchers to pulse 360 nm and 434 nm light in alternating cycles during real-time electrophysiology (e.g., in Xenopus oocytes) without degrading the compound[2].

G Trans Trans-VUF14862 (Dark State) High Affinity (pKi 8.76) Cis Cis-VUF14862 (360nm Irradiated) Low Affinity (pKi 7.71) Trans->Cis 360 nm UV Light (Fast Isomerization) H3R H3 Receptor Antagonized Trans->H3R Binds tightly Cis->Trans 434 nm Light or Thermal Relaxation NoH3R H3 Receptor Signaling Restored Cis->NoH3R Dissociates

Caption: Photopharmacological mechanism of VUF14862 demonstrating the trans-to-cis affinity shift.

Receptor Selectivity and Off-Target Effects

When utilizing photopharmacological tools, off-target profiling is paramount. A compound that switches affinity at the primary target but retains high affinity for an off-target receptor will confound functional data.

On-Target vs. Histamine Family Selectivity

VUF14862 was systematically profiled against the four histamine receptor subtypes (H1R, H2R, H3R, H4R).

  • H3R vs. H1R: VUF14862 demonstrates a 10- to 100-fold selectivity for H3R over H1R. While residual H1R affinity exists, it is negligible at the low nanomolar concentrations used for H3R modulation.

  • H2R and H4R: The compound shows no measurable affinity for H2R or H4R, ensuring clean data in tissues co-expressing these subtypes [1].

The Danger of Database Hallucinations in Off-Target Profiling

Application Scientist Insight: A critical aspect of off-target profiling is verifying commercial vendor claims against primary literature. For example, a prominent chemical vendor currently lists VUF14862 as a "selective antagonist of the neurokinin-1 receptor" [3]. This is a database hallucination. Primary structure-activity relationship (SAR) studies and IUPHAR/BPS pharmacological databases unequivocally classify VUF14862 as an H3R-specific ligand [2]. Relying on automated vendor descriptions without empirical validation or literature cross-referencing can lead to catastrophic experimental misinterpretations. Always validate off-target profiles using standardized broad-spectrum screening panels (e.g., Eurofins CEREP).

Comparative Performance Data

The table below compares VUF14862 against its bidirectional partner (VUF14738) and a standard clinical H3R antagonist (Pitolisant).

CompoundPhotochemical NaturePrimary TargetDark State Affinity ( pKi​ )Irradiated State Affinity ( pKi​ )Selectivity Profile
VUF14862 Trans-ON / Cis-OFFH3R8.76 (Trans)7.71 (Cis, 360nm)H3R > H1R. No H2R/H4R binding.
VUF14738 Trans-OFF / Cis-ONH3R6.20 (Trans)7.30 (Cis, 360nm)H3R > H1R. No H2R/H4R binding.
Pitolisant Non-switchableH3R8.80N/AHigh H3R selectivity.

Data synthesized from Hauwert et al., 2018 [1] and the Guide to Pharmacology [2].

Key Takeaway: VUF14862 is ideal for experiments where baseline receptor blockade is required, followed by a light-triggered release of the blockade. Conversely, VUF14738 is used when baseline receptor activity is desired, followed by a light-triggered blockade.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols must be executed as a self-validating system. The causality of each step is explained to prevent common handling errors associated with photoswitchable ligands.

Protocol 1: Establishing the Photostationary State (PSS)

Before any biological assay, you must generate the cis-enriched state.

  • Stock Preparation: Dissolve VUF14862 in 100% DMSO to a concentration of 10 mM under strict dark/red-light conditions. Rationale: Ambient laboratory light contains UV wavelengths that will cause premature, uncontrolled isomerization.

  • Illumination: Transfer an aliquot to a quartz cuvette or UV-transparent microplate. Irradiate with a 360 ± 20 nm LED light source for 5 minutes.

  • Validation: Confirm the PSS via LC-MS (absorbance at 254 nm) or NMR. Expected Result: >85% conversion to the cis-isomer.

Protocol 2: Radioligand Displacement Assay (Light vs. Dark)

This protocol validates the affinity shift at the receptor level.

  • Membrane Preparation: Isolate cell membranes expressing human H3R (e.g., HEK293T transfectants).

  • Incubation Setup: Set up two parallel assay blocks—one kept in the dark, one continuously irradiated at 360 nm.

  • Tracer Addition: Add [3H]N

    α -methylhistamine (a standard H3R radioligand) at a concentration near its Kd​ .
  • Ligand Titration: Add serial dilutions of VUF14862 (Dark stock to the dark block; PSS stock to the irradiated block).

  • Incubation & Filtration: Incubate for 2 hours at 25°C. Terminate by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count radioactivity.

Workflow Prep 1. Compound Preparation (10mM DMSO Stock, Dark Conditions) Split Split Aliquots Prep->Split Dark 2A. Dark Control (Maintains Trans-isomer) Split->Dark Light 2B. 360nm Irradiation (Induces Cis-isomer PSS) Split->Light Incub 3. Radioligand Incubation (with [3H]N-alpha-methylhistamine) Dark->Incub Light->Incub Filter 4. Rapid Filtration & Washing (GF/C Filters + Harvester) Incub->Filter Quant 5. Scintillation Counting & IC50 / Ki Determination Filter->Quant

Caption: Step-by-step workflow for evaluating the photopharmacological affinity shift of VUF14862.

Conclusion

VUF14862 is a highly specialized, robust tool for the spatiotemporal dissection of Histamine H3 Receptor signaling. Its >10-fold light-dependent affinity shift allows for precise, reversible control of receptor blockade in live-cell and tissue preparations. While its on-target selectivity is excellent, researchers must maintain rigorous light-control protocols and remain vigilant against erroneous off-target claims in commercial databases. When paired with its bidirectional counterpart VUF14738, it provides an unparalleled system for dynamic GPCR interrogation.

References

  • Title: Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology Source: Journal of the American Chemical Society (JACS), 2018 URL: [Link]

  • Title: VUF14862 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Comparative

Comparative Analysis of VUF14862 and Compound 3a in GPCR Studies: Static vs. Photopharmacological Antagonism

Executive Summary G protein-coupled receptors (GPCRs), particularly the Histamine H3 receptor (H3R), are highly dynamic transmembrane proteins critical to neuropharmacology[1]. Historically, researchers have relied on st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

G protein-coupled receptors (GPCRs), particularly the Histamine H3 receptor (H3R), are highly dynamic transmembrane proteins critical to neuropharmacology[1]. Historically, researchers have relied on static ligands to probe these receptors. While highly effective for steady-state assays, static ligands lack the temporal and spatial resolution required to map real-time receptor kinetics.

This guide provides a comprehensive technical comparison between Compound 3a , a classical high-affinity H3R antagonist, and its advanced photopharmacological derivative, VUF14862 . By synthesizing structural mechanisms with field-proven methodologies, we will demonstrate how the integration of an azobenzene photoswitch transforms a static pharmacophore into a precision optical tool for spatiotemporal GPCR mapping[2].

Mechanistic Divergence: Static vs. Dynamic Antagonism

Compound 3a: The Static Baseline

Compound 3a is a potent, synthetic organic inverse agonist/antagonist targeting the human H3R[3]. Its rigid structural conformation ensures continuous, high-affinity occupation of the orthosteric binding site. By locking the Gi/o-coupled H3R in an inactive state, it effectively prevents endogenous histamine binding and halts downstream signaling cascades[3].

VUF14862: The Photopharmacological Switch

VUF14862 was engineered by integrating a photoisomerizable azobenzene moiety directly into the core scaffold of Compound 3a[4]. This structural evolution enables bidirectional, light-dependent modulation of its pharmacological activity:

  • Dark State (trans-isomer): In the absence of UV light, VUF14862 adopts an extended conformation that mimics the pharmacophore of Compound 3a. It binds to H3R with high affinity (pKi 7.7) and acts as a robust antagonist[2][4].

  • UV Illuminated State (cis-isomer): Upon irradiation with 360 nm ultraviolet light, the azobenzene core undergoes rapid trans-to-cis isomerization[5]. This induced structural bend creates steric clashes within the binding pocket, resulting in a >10-fold decrease in binding affinity[2]. Consequently, VUF14862 dissociates, instantly "switching off" its antagonism and allowing the receptor to resume signaling[4].

G C3a Compound 3a (Static Antagonist) H3R_3a H3R Inhibited (Continuous) C3a->H3R_3a Permanent Binding VUF_trans trans-VUF14862 (Dark: High Affinity) VUF_cis cis-VUF14862 (360nm: Low Affinity) VUF_trans->VUF_cis 360 nm UV H3R_VUF_off H3R Inhibited (Dark State) VUF_trans->H3R_VUF_off Dark Binding VUF_cis->VUF_trans Thermal Relaxation H3R_VUF_on H3R Active (UV Illuminated) VUF_cis->H3R_VUF_on Dissociation

Fig 1: Mechanistic divergence between static Compound 3a and photoswitchable VUF14862.

Quantitative Pharmacological Comparison

To objectively evaluate these compounds, we must look at their binding thermodynamics and operational parameters. The table below summarizes their core pharmacological profiles based on standardized H3R assays.

FeatureCompound 3aVUF14862
Primary Target Histamine H3 Receptor (H3R)Histamine H3 Receptor (H3R)
Pharmacological Action Inverse Agonist / AntagonistBidirectional Photoswitchable Antagonist
Binding Affinity (pKi) ~8.4[3]~7.7 (trans/dark) ; <6.7 (cis/UV)[2][4]
Reversibility Washout-dependent (Minutes)Light-dependent (Milliseconds)
Structural Core Static Piperidinyl-cyclobutylAzobenzene-integrated scaffold[5]
Optimal Application HTS, Structural Biology, Steady-stateSpatiotemporal mapping, Real-time kinetics[6]

Application Scientist Insights: Selecting the Right Ligand

As an application scientist, the choice between these two ligands dictates your experimental architecture. Understanding the causality behind their design ensures you deploy them effectively:

  • When to deploy Compound 3a: Opt for Compound 3a when establishing baseline receptor thermodynamics, conducting high-throughput screening (HTS) for H3R competitors, or performing structural biology (e.g., Cryo-EM) where a locked, stable receptor conformation is required. Its higher absolute affinity (pKi 8.4) ensures complete receptor saturation without the need for specialized optical equipment or dark-room conditions[3].

  • When to deploy VUF14862: VUF14862 is indispensable for interrogating the kinetics of GPCR signaling. Standard fluidic washout steps in perfusion systems take seconds to minutes, making it impossible to capture millisecond-scale receptor deactivation. VUF14862 bypasses fluidic delays; a pulse of 360 nm light instantly alters the ligand's affinity in situ, providing unmatched temporal resolution[2]. Furthermore, because it is highly fatigue-resistant, it allows for repeated "on/off" cycles within the exact same biological preparation, eliminating well-to-well variability[2][6].

Experimental Methodologies & Protocols

To ensure data integrity, every protocol must act as a self-validating system. Below are the optimized workflows for utilizing both compounds, complete with mandatory internal controls.

Protocol A: Steady-State Radioligand Binding with Compound 3a

Purpose: To determine the precise binding affinity (Ki) of Compound 3a in a stable environment.

  • Cell Preparation: Harvest CHO cells stably expressing human H3R and prepare isolated membrane fractions via homogenization and centrifugation[3].

  • Assay Setup: In a 96-well plate, incubate 10 µg of membrane protein with a constant concentration of[3H]-(R)-α-methylhistamine (radiolabeled tracer) and varying concentrations of Compound 3a (10 pM to 10 µM).

  • Self-Validating Control: Include a parallel reaction utilizing 10 µM thioperamide to define non-specific binding (NSB)[7]. This ensures the signal measured is exclusively H3R-mediated.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine (PEI).

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Real-Time Photopharmacology Electrophysiology with VUF14862

Purpose: To measure millisecond-scale H3R deactivation kinetics using light.

  • Expression System: Co-inject Xenopus laevis oocytes with cRNAs encoding human H3R and GIRK (G protein-coupled inwardly rectifying potassium) channels. Incubate for 48 hours to allow surface expression[2].

  • Baseline Recording (Dark): Perfuse oocytes with a high-K+ solution containing 100 nM trans-VUF14862 in complete darkness. Record baseline GIRK currents using Two-Electrode Voltage Clamp (TEVC). The receptor remains inhibited.

  • Self-Validating Control: Expose a control oocyte (expressing H3R/GIRK but without VUF14862) to 360 nm light. This confirms that UV irradiation alone does not induce endogenous channel artifacts or thermal stress.

  • Photostimulation: Irradiate the VUF14862-treated oocyte with 360 nm UV light. The rapid trans-to-cis isomerization drops the ligand's affinity, relieving H3R antagonism and triggering a measurable change in GIRK current[2].

  • Optical Recovery: Remove the light source to allow thermal relaxation back to the trans state, observing the real-time restoration of antagonism[2].

Workflow Step1 1. Cell Preparation (Express H3R in Xenopus oocytes) Step2 2. Ligand Application (Perfuse trans-VUF14862 in dark) Step1->Step2 Step3 3. Baseline Recording (Measure Gi/o inhibition) Step2->Step3 Step4 4. Photostimulation (Irradiate at 360 nm to induce cis-switch) Step3->Step4 Step5 5. Dynamic Readout (Record rapid H3R signaling recovery) Step4->Step5

Fig 2: Real-time GPCR photopharmacology workflow utilizing VUF14862.

References

  • VUF14862 | Photoswitchable GPCR Antagonist.MedChemExpress.
  • VUF14862 - Mechanism of Action.BenchChem.
  • VUF14862 | Ligand page.IUPHAR/BPS Guide to PHARMACOLOGY.
  • Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology.PubMed (J Am Chem Soc).
  • Histamine receptors.IUPHAR/BPS Guide to PHARMACOLOGY.
  • Pharmacology search results.IUPHAR/BPS Guide to PHARMACOLOGY.
  • Keynote review: Histamine H3 receptor antagonists reach out for the clinic.ResearchGate.

Sources

Validation

In Vivo Validation of VUF14862: A Photopharmacological Guide for H3R Modulation in Neuropsychiatric Models

The Histamine H3 receptor (H3R) is a critical presynaptic autoreceptor and heteroreceptor in the central nervous system, heavily implicated in the regulation of histamine, dopamine, and acetylcholine release. While tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Histamine H3 receptor (H3R) is a critical presynaptic autoreceptor and heteroreceptor in the central nervous system, heavily implicated in the regulation of histamine, dopamine, and acetylcholine release. While traditional H3R antagonists have validated the receptor as a therapeutic target for neuropsychiatric conditions like narcolepsy and cognitive impairment, they fundamentally lack spatiotemporal precision.

To address this, photopharmacology has introduced VUF14862 , a next-generation, fatigue-resistant photoswitchable GPCR antagonist. By enabling researchers to reversibly "switch off" H3R antagonism using light, VUF14862 provides an unprecedented level of control for in vivo neuropsychiatric models without the high invasiveness of transgenic optogenetics[1].

Mechanistic Causality: The Photopharmacology of VUF14862

The functional utility of VUF14862 lies in its azobenzene core, which undergoes rapid and reversible photoisomerization depending on the wavelength of light it absorbs.

In the dark or under visible light (>450 nm), VUF14862 exists in its thermodynamically stable trans-isomer configuration. In this state, it binds to the H3R with high affinity ( ), acting as a potent antagonist that blocks the receptor and promotes neurotransmitter release ()[2].

Upon illumination with 360 nm ultraviolet (UV) light, the molecule undergoes a structural shift to the cis-isomer . This conformational change creates steric hindrance within the H3R binding pocket, dropping the ligand's affinity by more than 10-fold[1]. Consequently, the antagonist effect is acutely "switched off," restoring the basal tone of the H3R autoreceptor. This bidirectional control allows researchers to manipulate receptor states in real-time without needing to wash out the drug ()[1].

G Dark Dark / Visible Light (>450 nm) Trans trans-VUF14862 (High Affinity: Ki = 1.6 nM) Dark->Trans Thermal relaxation UV UV Illumination (360 nm) Cis cis-VUF14862 (Low Affinity: >16 nM) UV->Cis Photoisomerization Trans->Cis 360 nm H3R_Block H3R Antagonized (Increased Neurotransmitter Release) Trans->H3R_Block Cis->Trans >450 nm or Dark H3R_Active H3R Basal Tone Restored (Decreased Neurotransmitter Release) Cis->H3R_Active

Fig 1: Photopharmacological mechanism of VUF14862 at the Histamine H3 Receptor.

Comparative Performance Analysis

When designing an in vivo study, selecting the right modulatory tool is critical. VUF14862 is part of a bidirectional toolbox that includes VUF14738 (which operates in the exact opposite manner, switching ON with UV light)[2]. Below is an objective comparison of VUF14862 against alternative H3R modulation strategies.

FeatureVUF14862VUF14738Pitolisant (Wakix)Optogenetics (Opto-XR)
Mechanism Photoswitchable AntagonistPhotoswitchable AntagonistStatic AntagonistChimeric GPCR
Light Response UV (360nm) turns OFFUV (360nm) turns ONNoneLight activates GPCR
Dark Affinity ( ) 1.6 nM (trans)631 nM (trans)~1 nMN/A
Temporal Resolution SecondsSecondsHours (Metabolism)Milliseconds
Invasiveness Low (Cannula only)Low (Cannula only)Systemic (None)High (Viral + Cannula)
Primary Limitation Requires UV penetrationLower baseline affinityNo spatial/temporal controlRequires genetic modification

In Vivo Experimental Protocols: A Self-Validating Workflow

To rigorously validate VUF14862 in a neuropsychiatric model (e.g., assessing working memory in the Novel Object Recognition task), the experimental design must be self-validating. By utilizing a within-subject reversible cycling design, the animal serves as its own internal control, ruling out off-target effects or tissue damage.

Protocol: Spatiotemporal Modulation of H3R in the Prefrontal Cortex (PFC)

Step 1: Stereotaxic Cannulation

  • Action: Implant a guide cannula coupled with an optic fiber into the medial prefrontal cortex (mPFC).

  • Causality: The mPFC is densely innervated by histaminergic neurons and is critical for executive function. Localizing the intervention prevents systemic off-target effects and ensures the light source is directly adjacent to the target tissue.

Step 2: Formulation & Microinjection

  • Action: Prepare VUF14862 in a vehicle consisting of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ()[3]. Microinject the solution locally via the cannula.

  • Causality: First-generation azobenzenes exhibit limited aqueous solubility and can aggregate at concentrations >30 µM[4]. This specific co-solvent system is strictly required to prevent the precipitation of the trans-isomer during microinjection, ensuring accurate dosing and tissue diffusion.

Step 3: Baseline Behavioral Assessment (Dark State)

  • Action: Allow 15 minutes for drug diffusion. Conduct the first phase of the behavioral assay under standard ambient lighting.

  • Causality: In the dark, VUF14862 remains in the trans state, strongly antagonizing the H3R and promoting localized neurotransmitter release[2]. This establishes the baseline drug-induced phenotype.

Step 4: Optical Deactivation (UV State)

  • Action: Deliver 360 nm light via the optic fiber.

  • Causality: UV illumination drives rapid trans-to-cis photoisomerization. Because the cis-isomer has >10-fold lower affinity, the antagonist is effectively "switched off," acutely restoring basal H3R autoreceptor tone[1].

Step 5: Reversibility & Internal Control

  • Action: Terminate the UV light or apply >450 nm visible light to revert the ligand to the trans state, then repeat the behavioral assessment.

  • Causality: Demonstrating that the behavioral phenotype returns to the baseline drug-induced state within the same animal is the core of a self-validating system. It proves the effect is driven exclusively by ligand isomerization, isolating the pharmacological variable from potential thermal artifacts or mechanical tissue damage.

Workflow Step1 1. Stereotaxic Surgery Implant Optic Cannula in PFC Step2 2. VUF14862 Administration Local Microinjection (trans-isomer) Step1->Step2 Step3 3. Baseline Recording (H3R Antagonized State) Step2->Step3 Step4 4. UV Photostimulation (360 nm) (Switch to cis-isomer: H3R Active) Step3->Step4 Step5 5. Visible Light (450 nm) (Revert to trans-isomer: H3R Antagonized) Step4->Step5 Step5->Step4 Reversible Cycling Step6 6. Data Acquisition (Self-Validating Within-Subject Design) Step5->Step6

Fig 2: In vivo optopharmacological workflow for spatiotemporal H3R modulation.

Data Interpretation & Troubleshooting

To ensure the highest scientific integrity (E-E-A-T) when publishing data generated with VUF14862, researchers must account for the physical limitations of photopharmacology:

  • Thermal Artifact Control: Prolonged use of a 360 nm LED can generate localized heat, potentially altering neuronal firing rates independent of the drug. A mandatory control group must receive the vehicle injection + 360 nm light to confirm that the light alone does not induce the observed behavioral or electrophysiological changes.

  • Light Penetration Limits: UV light scatters heavily in brain tissue. The effective photoisomerization radius is typically limited to ~0.5–1.0 mm from the fiber tip. Ensure that the region of interest (ROI) is tightly localized to the cannula tip to avoid false negatives caused by un-isomerized trans-VUF14862 in the periphery of the tissue.

References

  • Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology. Journal of the American Chemical Society.[Link]

  • VUF14862 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • A Radiolabeled Photoswitchable G Protein-Coupled Receptor Antagonist Enlightens Ligand Binding Kinetics Associated with Photoswitching. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Assessing VUF14862 IC50 Values Against Standard H3R Inhibitors: A Photopharmacological Guide

The histamine H3 receptor (H3R) is a constitutively active G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, H3R regulates the rele...

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Author: BenchChem Technical Support Team. Date: April 2026

The histamine H3 receptor (H3R) is a constitutively active G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, H3R regulates the release of histamine, acetylcholine, dopamine, and norepinephrine[1]. Consequently, H3R inverse agonists and antagonists have become prime therapeutic targets for neurological conditions such as narcolepsy, Alzheimer's disease, and schizophrenia[2].

While standard H3R inhibitors like thioperamide, ciproxifan, and pitolisant have defined classical H3R pharmacology, the emergence of photopharmacology has introduced revolutionary tools for spatiotemporal receptor control. VUF14862 is a premier bidirectional photoswitchable GPCR antagonist that allows researchers to dynamically modulate H3R affinity using specific wavelengths of light[3].

This guide provides a comprehensive framework for assessing the IC50 and Ki​ values of VUF14862, benchmarking its performance against standard H3R inhibitors, and detailing the causality behind specialized photopharmacological assay designs.

Pharmacological Profiles and Quantitative Comparison

To accurately evaluate VUF14862, its binding metrics must be contextualized against established first-generation and clinical-grade H3R inhibitors.

  • VUF14862 (Photoswitchable Antagonist): Built on an azobenzene core, VUF14862 exists predominantly in a thermally stable trans-configuration in the dark, exhibiting high affinity for H3R ( Ki​ ~ 1.6 nM). Upon irradiation with 360 nm UV light, it undergoes rapid isomerization to the cis-configuration, resulting in a >10-fold decrease in binding affinity ( Ki​ ~ 19.5 nM)[3].

  • Thioperamide: A classic first-generation imidazole-based H3R antagonist/inverse agonist. While highly potent ( Ki​ ~ 4.3 nM), its imidazole ring interacts with cytochrome P450 enzymes, limiting its clinical viability[4].

  • Ciproxifan: An imidazole-based inverse agonist notable for its extreme species selectivity. It displays sub-nanomolar affinity for rodent H3R ( Ki​ 0.4–6.2 nM) but only moderate affinity for human H3R ( Ki​ 46–180 nM), making it a poor reference for humanized assays[5].

  • Pitolisant (Wakix): A first-in-class, non-imidazole H3R inverse agonist approved for narcolepsy. It exhibits sub-nanomolar affinity ( Ki​ ~ 0.16 nM) at the human H3R and serves as the gold-standard positive control for functional assays[6].

Table 1: Comparative Binding Affinities ( Ki​ ) and Functional Efficacy at Human H3R
CompoundStructural ClassPrimary Mechanism Ki​ (Human H3R)Functional EC50/IC50Notes
trans-VUF14862 AzobenzeneAntagonist~1.6 nM~1.8 nMDark state; stable and high affinity.
cis-VUF14862 AzobenzeneAntagonist~19.5 nM~19.9 nMIrradiated state (360 nm); low affinity.
Pitolisant Non-imidazoleInverse Agonist0.16 nM1.5 nM (EC50)Clinical standard; high intrinsic activity.
Thioperamide ImidazoleInverse Agonist4.3 nM140 nM (IC50)Classic reference; CYP450 liability.
Ciproxifan ImidazoleInverse Agonist46 - 180 nMN/AHigh rodent affinity; poor human affinity.

Mechanistic Pathway of H3R Inhibition

H3R couples primarily to Gi/o​ proteins. In its active state (either constitutively or via histamine binding), it inhibits adenylate cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels. Inverse agonists like pitolisant actively uncouple the receptor from Gi/o​ proteins, reversing constitutive activity, whereas neutral antagonists like VUF14862 block agonist binding without altering basal receptor activity[2].

H3R_Signaling Histamine Histamine (Endogenous Agonist) H3R Histamine H3 Receptor (Gi/o Coupled) Histamine->H3R Activates Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Couples Adenylate_Cyclase Adenylate Cyclase (Inhibited) Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Levels (Decreased) Adenylate_Cyclase->cAMP Reduces VUF14862_trans trans-VUF14862 (Dark, High Affinity) VUF14862_trans->H3R Strong Blockade VUF14862_cis cis-VUF14862 (360nm UV, Low Affinity) VUF14862_trans->VUF14862_cis 360 nm UV VUF14862_cis->H3R Weak Blockade VUF14862_cis->VUF14862_trans Thermal/450 nm Standard_Inhibitors Standard Inhibitors (Pitolisant, Thioperamide) Standard_Inhibitors->H3R Inverse Agonism/ Antagonism

Caption: H3R signaling pathway and the mechanism of action of standard inhibitors versus photoswitchable VUF14862.

Experimental Methodologies for IC50 Assessment

Assessing photoswitchable ligands requires specialized experimental designs. Standard assays must be modified to account for the photostationary state (PSS) of the ligand and to prevent thermal relaxation of the cis-isomer back to the trans-isomer during incubation.

Protocol A: Photocontrolled Radioligand Binding Assay

Objective: Determine the competitive binding affinity ( IC50​ and calculated Ki​ ) of VUF14862 isomers against a radiolabeled agonist (e.g., [3H]N

α -methylhistamine).

Causality & Design: To ensure a self-validating system, the assay is run in parallel: one set of plates is kept strictly in the dark (evaluating trans-VUF14862), while the other is irradiated at 360 nm (evaluating cis-VUF14862). Crucially, the incubation must be performed at 4°C or strictly controlled room temperature. Elevated temperatures accelerate the thermal relaxation of the cis-isomer, which would artificially inflate the apparent affinity of the irradiated sample[3]. Pitolisant is included as a positive control for assay validation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 50,000 x g for 20 minutes at 4°C and resuspend the pellet.

  • Ligand Dilution: Prepare serial dilutions of VUF14862 (10 pM to 10 µM), Pitolisant, and Thioperamide in assay buffer.

  • Irradiation Phase: For the cis-state evaluation, irradiate the VUF14862 dilutions with a 360 nm LED light source for 5 minutes prior to addition to the assay plate to achieve the photostationary state.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the serially diluted ligands, and 1 nM [3H]N

    α -methylhistamine.
    • Dark Plate: Wrap in aluminum foil.

    • Light Plate: Maintain under continuous or pulsed 360 nm illumination.

    • Incubate both plates for 60 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and derive Ki​ via the Cheng-Prusoff equation.

Protocol B: Functional [35S]GTPγS Binding Assay

Objective: Measure the functional IC50​ / EC50​ of the inhibitors based on G-protein uncoupling.

Causality & Design: Because H3R possesses high constitutive activity, inverse agonists like Pitolisant will actively decrease basal [35S]GTPγS binding[6]. VUF14862, acting as a neutral antagonist, will block agonist-induced GTP binding but will not significantly depress basal levels. This assay differentiates between neutral antagonism and inverse agonism.

Assay_Workflow Membrane 1. Membrane Preparation (CHO-hH3R) Ligand 2. Ligand Dilution (VUF14862 & Standards) Membrane->Ligand Split Condition Split Ligand->Split Dark 3a. Dark Incubation (trans-isomer) Split->Dark Light 3b. 360nm Irradiation (cis-isomer) Split->Light Radioligand 4. Add Radioligand ([3H]N-α-MeHA) Dark->Radioligand Light->Radioligand Filtration 5. Rapid Filtration & Washing Radioligand->Filtration Detection 6. Scintillation Counting & IC50 Calc Filtration->Detection

Caption: Experimental workflow for determining the IC50 values of photoswitchable H3R ligands under dark and irradiated conditions.

Data Interpretation and Pitfalls

When analyzing the IC50​ curves of VUF14862 against standards:

  • Incomplete Photoswitching: If the IC50​ shift between the dark and irradiated VUF14862 plates is less than 10-fold, it often indicates incomplete isomerization due to insufficient light intensity or thermal relaxation during a prolonged incubation step.

  • Species Discrepancies: If comparing historical data, remember that Ciproxifan will show a massive rightward shift (higher IC50​ ) in human H3R assays compared to rodent models[5]. Pitolisant remains the most reliable cross-species reference standard[6].

References

  • Hauwert, N. J., et al. "Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology." Journal of the American Chemical Society, 2018.[Link]

  • U.S. Food and Drug Administration (FDA). "Wakix (Pitolisant) - Other Review(s)." AccessData FDA, 2019.[Link]

  • Kuder, K., et al. "Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B." Scientific Reports (NIH), 2017.[Link]

  • Udeh, R., et al. "Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects." Cells (NIH), 2020.[Link]

  • Lin, J. S., et al. "Selective Inverse Agonists of the Histamine 3 Receptor as Treatment for Narcolepsy." NeurologyLive, 2020.[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment: Why Standard PPE is Insufficient

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific biochemical and logistical nuances of handling VUF14862. Standard safety data sheets often lack the contextu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific biochemical and logistical nuances of handling VUF14862. Standard safety data sheets often lack the contextual depth required for advanced photopharmacology. This guide bridges that gap by providing self-validating protocols, explaining the causality behind each safety measure, and correcting common commercial misconceptions.

VUF14862 is an azobenzene-based, bidirectional photoswitchable antagonist targeting the histamine H3 receptor (H3R)[1]. Handling this compound in a laboratory setting introduces three distinct hazard vectors that require specialized mitigation:

  • The Chemical Vector: The azobenzene scaffold, while brilliant for photopharmacology, can act as a skin sensitizer upon direct contact[2].

  • The Solvent Vector: Because VUF14862 is highly lipophilic, reconstitution requires Dimethyl Sulfoxide (DMSO)[3]. DMSO is a highly effective transdermal carrier. If a DMSO-VUF14862 solution contacts unprotected skin, the solvent will rapidly transport the bioactive compound across the epidermal barrier directly into systemic circulation.

  • The Optical Vector: The experimental workflow necessitates high-intensity 360 nm (UVA) and 434 nm (blue) light sources to induce isomerization[2]. Unshielded exposure to 360 nm light poses severe risks of corneal burns and retinal photochemical damage.

Expert Insight & Correction: A critical correction must be noted regarding VUF14862's mechanism. Several commercial vendor catalogs erroneously state that VUF14862 exhibits increased affinity upon 360 nm irradiation. The original validation by Hauwert et al. (2018) confirms VUF14862 is a "switch-off" antagonist[4]. The thermodynamically stable trans-isomer (dark state) possesses high affinity for H3R. Irradiation at 360 nm induces isomerization to the cis-state, which exhibits a >10-fold decrease in binding affinity[5]. Its counterpart, VUF14738, is the "switch-on" molecule[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To safely navigate the vectors identified above, the following PPE is strictly required during all handling and experimental phases:

  • Eye/Face Protection: UV-blocking safety goggles (Optical Density > 4 at 360 nm) are mandatory during all photopharmacology assays. Standard polycarbonate safety glasses are insufficient for high-intensity UVA LEDs.

  • Hand Protection (Double-Gloving): When handling the DMSO stock solution, use a heavy-duty Neoprene inner glove and a standard Nitrile outer glove. Causality: DMSO degrades nitrile rapidly. If a splash occurs, the outer nitrile glove will fail, but the neoprene inner glove provides a critical temporal buffer allowing you to safely remove the outer glove, wash your hands, and re-glove.

  • Body Protection: A flame-retardant, fluid-resistant laboratory coat with fitted knit cuffs to prevent wrist exposure.

  • Respiratory Protection: Handle the lyophilized powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. Causality: Weighing or transferring the dry powder can aerosolize azobenzene micro-particles, posing an inhalation hazard.

Logistical & Storage Directives

VUF14862 is highly sensitive to ambient light, which can prematurely trigger photoisomerization and degrade assay reproducibility. Strict adherence to the following storage parameters is required to maintain compound integrity[6].

Table 1: VUF14862 Storage and Stability Parameters

Storage StateRecommended TemperatureMaximum Shelf LifeLight Protection Requirement
Lyophilized Powder-20°C3 YearsOpaque container / Foil-wrapped
DMSO Stock Solution-80°C1 YearAmber glass / Amber microcentrifuge tubes

Table 2: Quantitative Photopharmacological Properties

Isomeric StateIllumination WavelengthH3R Binding AffinityPharmacological Effect
trans-VUF14862Dark / 434 nmHighPotent Antagonism (Switch-ON)
cis-VUF14862360 nm (UVA)Low (>10-fold decrease)Receptor Dissociation (Switch-OFF)

Operational Methodologies

Protocol A: Reconstitution of a 10 mM Stock Solution

Self-validating system: Each step is designed to prevent moisture contamination and light-induced degradation.

  • Equilibration: Remove the sealed vial of VUF14862 (MW: 432.56 g/mol [3]) from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in the dark.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation, which degrades the compound and alters the final DMSO molarity.

  • Solvent Addition: Operating inside a fume hood, inject the appropriate volume of anhydrous, sterile DMSO directly through the septum (e.g., add 231 µL DMSO to 1 mg of VUF14862).

  • Dissolution: Vortex gently until a completely clear solution is achieved. Do not use ultrasonic baths, as localized heating can degrade the azobenzene core.

  • Aliquot Generation: Divide the solution into 10 µL to 20 µL single-use aliquots using amber microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles and shields the solution from ambient laboratory lighting, preserving the trans-isomer dominance.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer to -80°C storage[6].

Protocol B: Real-Time GPCR Photopharmacology Assay Workflow
  • Application: Apply the trans-VUF14862 stock to the H3R-expressing cell model under dim red-light conditions.

    • Causality: Red light lacks the photon energy required to trigger the azobenzene trans-to-cis shift, ensuring the compound remains in its high-affinity state[5].

  • Baseline Recording: Record baseline H3R antagonism (e.g., via electrophysiology or cAMP biosensor).

  • Photo-Deactivation: Irradiate the tissue/cell chamber with a 360 nm LED light source.

    • Causality: The UVA photon energy overcomes the activation barrier, inducing trans-to-cis isomerization, dropping binding affinity by >10-fold, and "switching off" the antagonism[4].

  • Photo-Reactivation: Irradiate with a 434 nm LED light source to rapidly revert the compound to the trans-isomer, re-establishing receptor blockade[2].

Visualization: Photopharmacology Workflow

G Trans trans-VUF14862 High Affinity (Active) Cis cis-VUF14862 Low Affinity (Inactive) Trans->Cis 360 nm UV Light (Switch-OFF) H3R_Block H3R Signaling Blocked Trans->H3R_Block Binds H3R Cis->Trans 434 nm Light / Dark (Switch-ON) H3R_Active H3R Signaling Restored Cis->H3R_Active Dissociates

Caption: Spatiotemporal modulation of H3R signaling via VUF14862 trans/cis photoisomerization.

Chemical Disposal & Decontamination Plan

  • Solid Waste: Dispose of all vials, pipette tips, and outer nitrile gloves that contacted VUF14862 in designated hazardous chemical waste bins.

  • Liquid Waste: Segregate DMSO/VUF14862 liquid waste from halogenated solvents. Label the waste container clearly as: "Toxic/Sensitizing Organic Waste - Contains Azobenzene Derivatives in DMSO."

  • Decontamination: Wipe down BSC surfaces and pipettes with a 10% bleach solution, followed by 70% ethanol. The oxidative power of bleach helps break down residual azobenzene organic compounds, while ethanol removes the resulting residues.

References

  • Hauwert NJ, et al. "Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology." Journal of the American Chemical Society, 2018. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "VUF14862 | Ligand page." URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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